5-Bromothieno[2,3-B]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-bromothieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-1-4-2-6(8(11)12)13-7(4)10-3-5/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXKVMHKFZDENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744129 | |
| Record name | 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-81-7 | |
| Record name | 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid, fused-ring structure, combined with the reactive handles of a bromine atom and a carboxylic acid, makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound, with the CAS number 1242336-81-7, possesses a unique set of physicochemical properties that are crucial for its handling, reactivity, and a in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO₂S | [1] |
| Molecular Weight | 258.09 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | General knowledge |
| Melting Point | Data not available for the specific compound. A similar compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid, has a melting point of 175-180 °C.[2] | General knowledge |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water. | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General knowledge |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thieno[2,3-b]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹. A broad O-H stretching band from the carboxylic acid group is also expected around 2500-3300 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.[3]
Synthesis of this compound
The synthesis of the thieno[2,3-b]pyridine scaffold is a well-established area of heterocyclic chemistry. While a specific, detailed protocol for this compound is not widely published, a general and plausible synthetic route can be constructed based on known methodologies, such as the Gewald reaction or variations thereof.
Figure 1: A generalized synthetic workflow for the preparation of the target molecule.
A Plausible Experimental Protocol:
A common approach to constructing the thieno[2,3-b]pyridine core involves the reaction of a substituted 2-aminopyridine with a suitable three-carbon component, followed by cyclization.
Step 1: Synthesis of an enamine intermediate
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or toluene, add a pyruvic acid derivative (e.g., ethyl pyruvate) (1.1 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Cyclization to the thieno[2,3-b]pyridine core
-
The crude enamine intermediate is dissolved in a high-boiling point solvent such as diphenyl ether.
-
Add a sulfur source, such as elemental sulfur or phosphorus pentasulfide (0.5 equivalents).
-
Heat the mixture to a high temperature (typically >200 °C) to effect cyclization. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture and purify the product by column chromatography on silica gel to yield the ethyl ester of this compound.
Step 3: Hydrolysis to the carboxylic acid
-
Dissolve the purified ethyl ester in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The desired this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its two primary functional groups: the bromine atom at the 5-position and the carboxylic acid at the 2-position. These functional groups provide orthogonal handles for further synthetic transformations, making it a valuable building block for creating diverse molecular libraries.
Figure 2: Key reactions of this compound.
Reactions at the Bromine Atom: Palladium-Catalyzed Cross-Coupling
The bromine atom on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6][7] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery.
Exemplary Suzuki Coupling Protocol:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically potassium carbonate or potassium phosphate (2-3 equivalents).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C for several hours, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-aryl-thieno[2,3-b]pyridine-2-carboxylic acid.
Reactions at the Carboxylic Acid Group: Amide Bond Formation and Esterification
The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, including amides and esters.[8][9][10] These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
Exemplary Amide Coupling Protocol:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents), and stir for 15-30 minutes at room temperature to form the activated ester.
-
Add the desired amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization to yield the corresponding amide.
Applications in Drug Discovery and Medicinal Chemistry
The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. The unique electronic and steric properties of this heterocyclic system allow for favorable interactions with a variety of biological targets. Derivatives of this compound have been investigated for a range of therapeutic applications, particularly as kinase inhibitors.[11]
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The thieno[2,3-b]pyridine core can serve as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. The bromine atom at the 5-position is a key site for diversification through cross-coupling reactions, allowing for the exploration of different chemical spaces to optimize binding affinity and selectivity. The carboxylic acid at the 2-position can be converted into amides and esters to fine-tune the molecule's properties, such as solubility and cell permeability.
Patents in this area often describe libraries of compounds based on the thieno[2,3-b]pyridine core, where the 5-position is substituted with a variety of aryl and heteroaryl groups, and the 2-position is functionalized with different amides or esters. These libraries are then screened against a panel of kinases to identify potent and selective inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for similar compounds, such as 5-Bromopyridine-2-carboxylic acid, can provide guidance.[2][12]
General Safety Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery. Its dual functionality allows for the systematic and efficient generation of diverse chemical libraries. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this scaffold for the development of novel and effective therapeutic agents.
References
- 1. PubChemLite - this compound (C8H4BrNO2S) [pubchemlite.lcsb.uni.lu]
- 2. 5-Bromo-3-fluoropyridine-2-carboxylic acid 95 669066-91-5 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Eureka | Patsnap [eureka.patsnap.com]
- 12. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid(1222175-20-3) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Heterocyclic Scaffold
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid, identified by the CAS number 1242336-81-7 , is a halogenated heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its rigid, bicyclic thieno[2,3-b]pyridine core serves as a versatile scaffold, and the strategic placement of a bromine atom and a carboxylic acid group offers multiple avenues for synthetic modification. This guide provides a comprehensive overview of its synthesis, key properties, and its emerging role as a building block for novel therapeutic agents. The thieno[2,3-b]pyridine motif is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and agents targeting metabolic and proliferative diseases.[1][2][3]
Core Synthesis and Mechanistic Rationale
The synthesis of this compound is not extensively detailed in publicly available literature, suggesting its status as a relatively specialized reagent. However, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of the thieno[2,3-b]pyridine core, followed by or incorporating a bromination step. A common and effective strategy is the Gewald reaction, which allows for the construction of the thiophene ring onto a pre-functionalized pyridine.
A generalized synthetic approach would likely involve the following key transformations:
-
Formation of a Substituted Pyridine Precursor: The synthesis would commence with a suitably substituted pyridine ring. For the target molecule, a pyridine derivative with a leaving group at the 3-position and a cyano or ester group at the 2-position would be an ideal starting point.
-
Gewald Reaction for Thiophene Ring Annulation: The substituted pyridine would then undergo a Gewald reaction with a sulfur source and an active methylene compound. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization to form the thieno[2,3-b]pyridine scaffold.
-
Bromination: The introduction of the bromine atom at the 5-position can be achieved through electrophilic aromatic substitution. The electron-rich nature of the thieno[2,3-b]pyridine ring system facilitates this reaction. The choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine in acetic acid) and reaction conditions would be critical to ensure regioselectivity.
-
Hydrolysis of the Carboxylic Acid Precursor: If the synthesis was carried out with an ester or cyano group at the 2-position, a final hydrolysis step would be required to yield the desired carboxylic acid.
Illustrative Synthetic Pathway
Caption: Generalized synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes its key identifiers and predicted properties based on its structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 1242336-81-7 | Chemical Supplier Databases |
| Molecular Formula | C₈H₄BrNO₂S | Calculated |
| Molecular Weight | 258.09 g/mol | Calculated |
| Appearance | Likely a solid (e.g., white to off-white powder) | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol.[4] | Inferred from related compounds |
| Predicted pKa | ~3.5-4.5 (for the carboxylic acid) | Inferred from related compounds |
Applications in Drug Discovery and Development
The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom and a carboxylic acid group in this compound makes it a highly valuable building block for several reasons:
-
Versatile Handle for Further Functionalization: The carboxylic acid group provides a reactive handle for amide bond formation, esterification, and other coupling reactions, allowing for the straightforward introduction of diverse side chains to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The carboxylic acid can improve aqueous solubility and provides a site for salt formation, which can be crucial for optimizing the pharmacokinetic properties of a drug candidate.
-
Site for Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles, to fine-tune the acidity and metabolic stability of the molecule.
-
Vector for Prodrug Strategies: The carboxylic acid can be esterified to create prodrugs that can improve oral bioavailability and be cleaved in vivo to release the active parent compound.
-
Halogen Bonding and Lipophilicity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. It also increases the lipophilicity of the molecule, which can influence its membrane permeability and metabolic stability.
The thieno[2,3-b]pyridine core has been explored for a range of therapeutic applications, including:
-
Anticancer Agents: Derivatives of this scaffold have shown potent anti-proliferative activity against various cancer cell lines, including prostate and breast cancer.[2][5] They have been investigated as inhibitors of various cellular processes, including phospholipid metabolism and cell cycle progression.[2]
-
Kinase Inhibitors: The rigid structure of the thieno[2,3-b]pyridine nucleus makes it an ideal scaffold for the design of inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.
-
Metabolic Disorders: Thieno[2,3-b]pyridine analogues have been identified as inhibitors of hepatic gluconeogenesis, suggesting their potential for the treatment of type 2 diabetes mellitus.[1]
-
Antimicrobial and Antiviral Agents: The broader class of thienopyridines has been investigated for activity against various pathogens.
-
Central Nervous System (CNS) Disorders: Certain derivatives have been explored as ligands for adenosine receptors, indicating potential applications in neurological conditions like epilepsy.[6]
Experimental Protocol: A Representative Amide Coupling Reaction
The following is a generalized, self-validating protocol for the coupling of this compound with a primary amine to generate a library of amides for SAR studies.
Objective: To synthesize a diverse set of N-substituted 5-Bromothieno[2,3-b]pyridine-2-carboxamides.
Materials:
-
This compound
-
A library of primary amines (e.g., substituted anilines, benzylamines)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (3.0 eq).
-
Activation: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Add the HATU solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Workflow for Amide Library Synthesis
Caption: Step-by-step workflow for the synthesis and validation of an amide library.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block in the field of drug discovery. Its unique structural features provide a solid foundation for the development of novel therapeutics targeting a range of diseases, from cancer to metabolic disorders. The synthetic accessibility of the thieno[2,3-b]pyridine core, coupled with the strategic placement of reactive functional groups, allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization. As our understanding of the biological targets for this scaffold continues to grow, we can expect to see the emergence of new and innovative drug candidates derived from this promising heterocyclic starting material.
References
- 1. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 5. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a robust synthetic pathway for 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[2,3-b]pyridine scaffold is a core component of various biologically active molecules, and the introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position offers valuable handles for further chemical modifications and structure-activity relationship (SAR) studies.[1][2] This document details a strategic, multi-step synthesis, offering expert insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.
Strategic Overview of the Synthetic Approach
The synthesis of this compound is most effectively approached through a convergent strategy. This involves the initial preparation of a key brominated pyridine precursor, followed by the construction of the fused thiophene ring system, and concluding with the hydrolysis of an ester to the final carboxylic acid. This approach ensures precise control over the regiochemistry of the bromination, a critical aspect that can be challenging to achieve through direct bromination of the pre-formed thieno[2,3-b]pyridine core.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Key Precursor: 5-Bromo-2-chloronicotinaldehyde
The cornerstone of this synthetic route is the preparation of a suitably functionalized pyridine ring that already contains the essential bromine atom at the 5-position. 5-Bromo-2-chloronicotinaldehyde is an ideal precursor for this purpose.
Step 1.1: Chlorination of 5-Bromo-2-hydroxynicotinic acid
The synthesis commences with the chlorination of commercially available 5-Bromo-2-hydroxynicotinic acid. This transformation is crucial for introducing a leaving group (chlorine) at the 2-position, which facilitates the subsequent thiophene ring formation.
Experimental Protocol:
-
To a stirred suspension of 5-Bromo-2-hydroxynicotinic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C.[3][4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The resulting precipitate, 5-Bromo-2-chloronicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Causality of Experimental Choices:
-
Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides and, in this case, the hydroxyl group of the hydroxypyridine to a chloride.
-
DMF acts as both a solvent and a catalyst in this type of chlorination reaction.
-
Pouring onto ice serves to quench the excess thionyl chloride and precipitate the product.
Step 1.2: Reduction to 5-Bromo-2-chloronicotinaldehyde
The carboxylic acid is then selectively reduced to the corresponding aldehyde. This aldehyde functionality is a key electrophilic center for the subsequent cyclization step.
Experimental Protocol:
-
Suspend 5-Bromo-2-chloronicotinic acid (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or a suitable metal hydride in a controlled manner.
-
Stir the reaction at 0 °C for a specified period and then allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, quench it carefully by the slow addition of water or a dilute acid.
-
Extract the product, 5-Bromo-2-chloronicotinaldehyde, with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be purified by column chromatography.[5]
Causality of Experimental Choices:
-
Selective reduction is critical to avoid over-reduction to the alcohol. The choice of reducing agent and reaction conditions are paramount for achieving this selectivity.
-
Anhydrous conditions are necessary when using metal hydrides or borane complexes to prevent their decomposition.
Part 2: Construction of the Thieno[2,3-b]pyridine Core
With the brominated pyridine aldehyde in hand, the next phase involves the construction of the fused thiophene ring. The Fiesselmann thiophene synthesis and related annulation strategies are well-suited for this transformation.[6][7][8]
Step 2.1: Annulation to form Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
This key step involves the reaction of 5-Bromo-2-chloronicotinaldehyde with an ethyl thioglycolate derivative in the presence of a base to construct the thiophene ring with an ester group at the 2-position.
Caption: Simplified reaction scheme for the Fiesselmann-type synthesis.
Experimental Protocol:
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add ethyl thioglycolate (1.0-1.2 eq) dropwise at 0 °C.
-
After stirring for a short period, add a solution of 5-Bromo-2-chloronicotinaldehyde (1.0 eq) in ethanol.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product, Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, by column chromatography.[9][10]
Causality of Experimental Choices:
-
Sodium ethoxide acts as a base to deprotonate the ethyl thioglycolate, forming a nucleophilic thiolate.
-
The chloro group at the 2-position of the pyridine ring serves as a good leaving group for the intramolecular cyclization step.
-
Refluxing provides the necessary thermal energy to drive the reaction to completion.
Part 3: Final Product Formation
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Step 3.1: Hydrolysis to this compound
Experimental Protocol:
-
Dissolve Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol or ethanol) and an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.
Causality of Experimental Choices:
-
Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.
-
Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1.1 | 5-Bromo-2-hydroxynicotinic acid | 5-Bromo-2-chloronicotinic acid | SOCl₂, DMF | Good to High |
| 1.2 | 5-Bromo-2-chloronicotinic acid | 5-Bromo-2-chloronicotinaldehyde | BH₃·THF or other selective reducing agent | Moderate |
| 2.1 | 5-Bromo-2-chloronicotinaldehyde | Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | Ethyl thioglycolate, NaOEt | Good |
| 3.1 | Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | This compound | NaOH or LiOH, then HCl | High |
Conclusion
The synthetic route detailed in this guide provides a reliable and logical pathway for the preparation of this compound. By strategically starting with a pre-brominated pyridine precursor, this method ensures excellent control over the regiochemistry. The subsequent Fiesselmann-type annulation and final hydrolysis are robust and high-yielding reactions. This in-depth guide, with its detailed protocols and explanations of the underlying chemical principles, is intended to empower researchers in their efforts to synthesize this and related heterocyclic compounds for applications in drug discovery and development.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 5-Bromo-2-chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate (1234615-97-4) for sale [vulcanchem.com]
- 10. ETHYL THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, explore plausible synthetic routes based on established methodologies for related compounds, and discuss its potential as a scaffold for the development of novel therapeutics, all supported by authoritative scientific literature.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound. Its core structure consists of a thiophene ring fused to a pyridine ring, with a bromine atom substituted at the 5-position and a carboxylic acid group at the 2-position.
The molecular formula for this compound is C₈H₄BrNO₂S, and its structure can be unambiguously represented by the SMILES notation C1=C2C=C(SC2=NC=C1Br)C(=O)O.[1] The InChI and InChIKey are InChI=1S/C8H4BrNO2S/c9-5-1-4-2-6(8(11)12)13-7(4)10-3-5/h1-3H,(H,11,12) and PNXKVMHKFZDENP-UHFFFAOYSA-N, respectively.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO₂S | PubChem[1] |
| Monoisotopic Mass | 256.9146 Da | PubChem[1] |
| Predicted XlogP | 2.8 | PubChem[1] |
| CAS Number | 1242336-81-7 | Allbio pharm Co., Ltd[2] |
Elucidation of Molecular Structure: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiophene rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom in the pyridine ring. The protons on the pyridine ring are expected to appear at a lower field (higher ppm) compared to those on the thiophene ring.
¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbon atom of the carboxylic acid group is expected to have a chemical shift in the range of 160-170 ppm. The carbon atoms attached to the bromine and nitrogen atoms will also show characteristic shifts. Analysis of related thieno[2,3-b]pyridine structures suggests that the carbon atoms in the pyridine ring will resonate at a lower field than those in the thiophene ring.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad absorption band for the hydroxyl (O-H) group of the carboxylic acid is also expected between 2500 and 3300 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic rings and C-Br stretching vibrations.
Synthesis of this compound: A Proposed Experimental Protocol
A plausible synthetic route for this compound can be designed based on established methods for the synthesis of thieno[2,3-b]pyridine derivatives, such as the Thorpe-Ziegler cyclization.[5]
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Condensation: A substituted pyridine-2(1H)-thione is reacted with an appropriate α-halo ester (e.g., ethyl bromopyruvate) in the presence of a base like sodium ethoxide in an alcoholic solvent. This results in the formation of an S-alkylated pyridine intermediate.[5]
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction): The S-alkylated intermediate undergoes an intramolecular cyclization upon heating in the presence of a strong base. This reaction, known as the Thorpe-Ziegler cyclization, leads to the formation of the fused thieno[2,3-b]pyridine ring system, typically yielding a 3-aminothieno[2,3-b]pyridine-2-carboxylate ester.[5]
-
Sandmeyer-type Reaction: The amino group at the 3-position can be converted to a bromo group through a Sandmeyer-type reaction.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions to yield the final product, this compound.
Therapeutic Potential and Applications in Drug Discovery
The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Derivatives of this scaffold have shown a wide range of pharmacological activities.
Diagram 2: Biological Activities of Thieno[2,3-b]pyridine Derivatives
Caption: Diverse biological activities of the thieno[2,3-b]pyridine scaffold.
Kinase Inhibition
Numerous thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of various protein kinases. For instance, substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives have been designed as inhibitors of the inflammatory kinases TBK1 and IKKε for the potential treatment of obesity.[7] The structural features of this compound make it a candidate for similar kinase-targeted drug discovery programs.
Anticancer and Anti-proliferative Activity
The thieno[2,3-b]pyridine nucleus is a common feature in molecules with potent anti-proliferative effects. For example, various thieno[2,3-b]pyridines-2-carboxamides have been synthesized and evaluated for their activity against a panel of cancer cell lines, with some compounds showing GI50 values in the low nanomolar range.[8] Molecular modeling studies suggest that these compounds may act by inhibiting phosphoinositide-specific phospholipase C (PI-PLC).[8]
Antimicrobial and Other Activities
Beyond cancer and inflammation, thieno[2,3-b]pyridine derivatives have demonstrated a broad spectrum of other biological activities, including antimicrobial, antiviral, and antihypertensive properties.[3] This highlights the versatility of this scaffold in addressing a wide range of therapeutic needs.
Conclusion and Future Directions
This compound represents a valuable building block for the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is not extensively published, its structural relationship to a well-established class of pharmacologically active compounds makes it a compelling subject for further investigation. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive spectroscopic and crystallographic characterization, and the systematic biological evaluation of its derivatives against a panel of therapeutic targets. Such efforts are likely to uncover new lead compounds for the treatment of a variety of human diseases.
References
- 1. PubChemLite - this compound (C8H4BrNO2S) [pubchemlite.lcsb.uni.lu]
- 2. This compound [allbiopharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the Thieno[2,3-b]pyridine Core
In the landscape of medicinal chemistry, the discovery and optimization of novel heterocyclic scaffolds are paramount to the development of next-generation therapeutics. Among these, the thieno[2,3-b]pyridine core, a fused bicyclic system comprising a thiophene and a pyridine ring, has emerged as a "privileged structure." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a rich foundation for drug discovery programs.[1] The thieno[2,3-b]pyridine skeleton is of significant interest due to its structural resemblance to purines, allowing it to interact with a wide array of enzymes, particularly protein kinases.
This guide focuses on a key derivative of this family: 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid . The strategic placement of the bromine atom at the 5-position and a carboxylic acid at the 2-position endows this molecule with exceptional synthetic versatility. The bromine atom serves as a crucial synthetic handle for introducing molecular diversity via cross-coupling reactions, while the carboxylic acid provides a vector for forming amides, esters, and other functional groups, enabling fine-tuning of physicochemical properties and target engagement. This combination makes it an invaluable building block for researchers aiming to develop novel inhibitors for a range of therapeutic targets, from oncology to metabolic and infectious diseases.[1][2]
Synthesis and Chemical Properties
The synthesis of this compound is not a trivial one-step process but relies on a logical sequence of reactions to construct the bicyclic core and install the desired functional groups. While multiple routes to the thieno[2,3-b]pyridine core exist, a common and effective strategy involves the initial synthesis of a suitable precursor, such as Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, followed by hydrolysis.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with the bromination of 2-aminopyridine, a readily available starting material. The resulting 2-amino-5-bromopyridine is a key intermediate for building the fused thiophene ring.
Detailed Experimental Protocol (Hypothetical, based on analogous reactions)
Disclaimer: This protocol is a representative amalgamation of standard procedures for analogous transformations and should be adapted and optimized under appropriate laboratory safety protocols.
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent like chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0-5 °C.[3][4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-amino-5-bromopyridine.
Step 2: Synthesis of 2,5-Dibromopyridine
-
Suspend 2-amino-5-bromopyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0 °C and add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.
-
Heat the reaction mixture (e.g., to 60-70 °C) until gas evolution ceases.
-
Cool the mixture, neutralize with a base, and extract the product with an organic solvent.
-
Purify by distillation or column chromatography to obtain 2,5-dibromopyridine.[3]
Step 3: Synthesis of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
-
Prepare a solution of sodium ethoxide (NaOEt) (2.0 eq) in anhydrous DMF or ethanol at 0 °C.
-
Add ethyl thioglycolate (1.2 eq) dropwise to the base solution and stir for 30 minutes.
-
Add a solution of 2,5-dibromopyridine (1.0 eq) to the mixture.
-
Heat the reaction to a temperature between 80-120 °C and stir overnight.[6] The reaction proceeds via nucleophilic aromatic substitution of the more activated bromine at the 2-position, followed by an intramolecular condensation to form the thiophene ring.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to yield the ethyl ester.[7]
Step 4: Synthesis of this compound (Final Product)
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvent (THF) under reduced pressure.
-
Acidify the remaining aqueous solution with dilute HCl (e.g., 1M) until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity for diversification. The two orthogonal functional groups—the C-Br bond and the carboxylic acid—allow for selective and sequential modifications, making it a powerful platform for building libraries of complex molecules.
-
Reactions at the 5-Bromo Position: The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This is the most powerful method for installing aryl and heteroaryl groups, which are critical for exploring structure-activity relationships (SAR). The Suzuki-Miyaura coupling, in particular, is widely used to connect the thieno[2,3-b]pyridine core to a variety of boronic acids and esters, yielding 5-aryl derivatives.[8]
-
Reactions at the 2-Carboxylic Acid Position: The carboxylic acid is readily converted into amides and esters using standard coupling agents (e.g., EDC, HATU) or acid catalysis. This position is often used to introduce groups that can form key hydrogen bonds with the target protein, modify solubility, or alter the pharmacokinetic profile of the molecule.
Applications in Drug Discovery
The 5-Bromothieno[2,a]pyridine-2-carboxylic acid scaffold is a cornerstone in the development of inhibitors for various disease-relevant targets, particularly in oncology.
Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, and the thieno[2,3-b]pyridine core is an effective "hinge-binding" motif that mimics the adenine region of ATP. By derivatizing the core at the 5-position (using the bromo handle) and the 2-position (using the carboxylic acid), researchers can extend substituents into other pockets of the kinase active site to achieve both high potency and selectivity. Derivatives of the closely related thieno[2,3-d]pyrimidine scaffold have shown potent inhibition of kinases like VEGFR-2, a key regulator of angiogenesis in tumors.[9] Similarly, pyridothienopyrimidine derivatives have been evaluated as inhibitors of EGFR kinase.[4]
Inhibitors of DNA Repair and Chemosensitizers
An exciting application of thieno[2,3-b]pyridine derivatives is in overcoming chemoresistance. Certain cancers develop resistance to topoisomerase I (TOP1) inhibitors like topotecan by upregulating DNA repair pathways. Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a key enzyme in one such repair pathway. Studies have shown that 3-amino-2-carboxamido-thieno[2,3-b]pyridines can inhibit TDP1.[7] While many of these initial compounds had their own anti-proliferative effects, further research focused on creating derivatives that were not cytotoxic on their own but could restore the cancer cells' sensitivity to topotecan. This work identified leads for development into clinical chemosensitizers, with some derivatives augmenting topotecan's activity by nearly 70% in non-cytotoxic concentrations.[7]
Summary of Biological Activities of Thieno[2,3-b]pyridine Derivatives
| Target/Activity | Derivative Class | Potency/Effect | Reference |
| Hepatic Gluconeogenesis Inhibition | Thieno[2,3-b]pyridine analogues | IC₅₀ = 12.3 µM (for lead compound) | [2] |
| FOXM1 Inhibition | N-Phenylthieno[2,3-b]pyridine-2-carboxamides | IC₅₀ comparable to known inhibitor FDI-6 | [6] |
| EGFR Kinase Inhibition | Pyridothienopyrimidine derivatives | IC₅₀ = 7.27–17.29 nM | [4] |
| TDP1 Inhibition | 3-Amino-2-carboxamido-thieno[2,3-b]pyridines | IC₅₀ values under 50 µM | [7] |
| Antiplasmodial (Anti-malarial) | 4-Arylthieno[2,3-b]pyridine-2-carboxamides | IC₅₀ values in the low nM range | [10] |
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO₂S | PubChem |
| Molecular Weight | 258.09 g/mol | PubChem |
| Monoisotopic Mass | 256.9146 Da | [11] |
| Appearance | Expected to be a solid | - |
| XLogP3 (Predicted) | 2.8 | [11] |
Note on Spectroscopic Data: While predicted mass spectrometry data is available, experimentally verified NMR and IR spectra for this compound are not readily found in publicly accessible literature. Researchers synthesizing this compound would rely on standard characterization techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity, expecting characteristic signals for the aromatic protons on the bicyclic system, the absence of the ethyl ester signals, and a broad signal for the carboxylic acid proton.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust synthetic accessibility and, most importantly, its capacity for controlled, orthogonal diversification make it an ideal starting point for generating vast libraries of novel molecules. Its proven success as a core scaffold for potent kinase inhibitors and innovative chemosensitizing agents underscores its significant potential. As researchers continue to tackle complex diseases like cancer and diabetes, the demand for versatile and effective molecular building blocks will only grow, ensuring that this compound and its derivatives will remain a subject of intense scientific investigation and a valuable asset in the quest for new medicines.
References
- 1. 5-(Bromomethyl)thieno[2,3-b]pyridine | Benchchem [benchchem.com]
- 2. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
The Emergence of a Privileged Scaffold: A Technical Guide to 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
An In-depth Exploration of its Synthesis, Chemical Significance, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Thienopyridine Core and Its Ascendancy in Medicinal Chemistry
The thienopyridine nucleus, a heterocyclic system resulting from the fusion of thiophene and pyridine rings, represents a cornerstone in modern medicinal chemistry. First mentioned in the scientific literature in 1913, this versatile scaffold has given rise to a multitude of derivatives with a broad spectrum of biological activities.[1][2] Among the six possible isomers, the thieno[2,3-b]pyridine system is particularly prominent, underpinning the structure of numerous compounds with therapeutic applications.[1][2] These applications span a wide range of diseases, including cardiovascular and central nervous system disorders, as well as inflammatory conditions, infections, and cancer.[1][3][4] The inherent physicochemical properties of the thienopyridine core, such as its capacity for hydrogen bonding and its lipophilicity, contribute to its favorable drug-like characteristics.[1]
This guide focuses on a specific, yet significant, derivative: 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid . While the precise historical account of its initial synthesis is not extensively documented, its importance lies in its role as a key intermediate for the development of novel therapeutic agents. This document will provide a comprehensive overview of its synthesis, properties, and the broader context of its application in drug discovery, drawing upon established chemical principles and related research.
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through various multi-step sequences, often building upon the foundational Gewald reaction for the construction of the thiophene ring. A plausible and commonly employed strategy involves the construction of a substituted pyridine precursor, followed by the annulation of the thiophene ring.
Illustrative Synthetic Pathway
A representative synthetic route is outlined below. This pathway is a composite of established methodologies for the synthesis of related thieno[2,3-b]pyridine derivatives.
Caption: A potential synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis of this compound, based on analogous transformations found in the literature.
Step 1: Synthesis of 2-Chloro-5-bromopyridine-3-carbonitrile from 2-Amino-5-bromopyridine (Sandmeyer Reaction)
-
Diazotization: To a stirred suspension of 2-amino-5-bromopyridine in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Cyanation: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) cyanide and potassium cyanide in water at 60-70 °C.
-
Work-up: The reaction mixture is heated to 90 °C for 1 hour, then cooled to room temperature. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of Ethyl 2-amino-5-bromothieno[2,3-b]pyridine-3-carboxylate (Gewald Reaction)
-
Reaction Setup: To a solution of 2-chloro-5-bromopyridine-3-carbonitrile in ethanol, elemental sulfur and ethyl cyanoacetate are added.
-
Base Catalysis: A catalytic amount of a base, such as morpholine or triethylamine, is added, and the reaction mixture is heated at reflux for several hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)
-
Hydrolysis: The ethyl 2-amino-5-bromothieno[2,3-b]pyridine-3-carboxylate is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is heated at reflux until the starting material is consumed (monitored by TLC).
-
Acidification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.
-
Purification: The precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization. A similar hydrolysis of a methyl ester to the corresponding carboxylic acid has been reported to yield the product in 85% yield.[5]
Physicochemical Properties and Spectroscopic Data
The structural characterization of this compound is crucial for its identification and quality control.
| Property | Value |
| Molecular Formula | C₈H₄BrNO₂S |
| Molecular Weight | 258.09 g/mol |
| CAS Number | 1242336-81-7 |
| Appearance | Typically an off-white to pale yellow solid |
| Storage Conditions | 2-8°C, sealed, dry |
Note: The melting point and other physical constants should be determined experimentally for each synthesized batch.
Applications in Drug Discovery and Development
The thieno[2,3-b]pyridine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown a remarkable range of pharmacological activities.
-
Anti-inflammatory and Anticancer Activity: Thieno[2,3-b]pyridine derivatives have been investigated as potent inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway which is implicated in inflammation and cancer.[4][7] The synthesis of various substituted thieno[2,3-b]pyridines has been a focus of research in this area.[8][9]
-
Chemosensitizers: Certain thieno[2,3-b]pyridines have been shown to sensitize cancer cells to the effects of topoisomerase I (TOP1) inhibitors like topotecan, suggesting a role in overcoming chemoresistance.[10]
-
Antimicrobial and Antiviral Agents: The broad biological activity of the thienopyridine core extends to antimicrobial and antiviral applications.[1][4]
-
Cardiovascular and CNS Disorders: The most well-known application of thienopyridines is in the treatment of cardiovascular diseases, with drugs like clopidogrel and ticlopidine acting as antiplatelet agents.[3] Additionally, derivatives have been explored for their potential in treating central nervous system disorders.[1]
This compound serves as a valuable starting material for the synthesis of libraries of novel thienopyridine derivatives. The bromo and carboxylic acid functional groups provide versatile handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions and amide bond formations, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[11]
Future Perspectives
The continued exploration of the chemical space around the thieno[2,3-b]pyridine scaffold is a promising avenue for the discovery of new therapeutic agents. The strategic use of building blocks like this compound will be instrumental in these efforts. Future research will likely focus on:
-
The development of more efficient and sustainable synthetic routes.
-
The synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
The elucidation of the precise mechanisms of action of new thienopyridine-based compounds.
-
The application of computational methods to guide the design of next-generation thienopyridine drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. THIENO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID | 59944-76-2 [chemicalbook.com]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid(1222175-20-3) 1H NMR spectrum [chemicalbook.com]
- 7. EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides - Google Patents [patents.google.com]
- 8. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility as a scaffold for novel therapeutics is, however, intrinsically linked to its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive direct experimental data for the title compound, this guide leverages high-quality data from its close structural analog, 5-Bromo-2-pyridinecarboxylic acid, to provide a robust predictive framework. Furthermore, this document outlines detailed, field-proven methodologies for the experimental determination of solubility, equipping researchers with the necessary protocols to generate reliable data. The interplay between molecular structure, solid-state properties, and dissolution is explored, offering a holistic understanding for professionals engaged in the development of pharmaceuticals and other advanced materials.
Introduction: The Significance of this compound in Modern Drug Discovery
The thieno[2,3-b]pyridine scaffold is a recurring motif in a multitude of biologically active molecules, demonstrating a wide range of therapeutic potential, including antiviral and anticancer activities. The specific functionalization with a bromine atom and a carboxylic acid group in this compound creates a versatile intermediate for the synthesis of complex molecular architectures. Pyridine carboxylic acid isomers and their derivatives have historically been instrumental in the development of a plethora of drugs targeting a wide array of diseases.[1] The thieno[2,3-b]pyridine class of compounds, in particular, has been identified as a source of potent anti-proliferative agents.[2]
However, a significant hurdle in the clinical development of many thieno[2,3-b]pyridine derivatives is their characteristically low aqueous solubility.[2] This poor solubility can lead to suboptimal pharmacokinetic profiles, hindering the translation of promising in vitro activity to in vivo efficacy. A thorough understanding and characterization of the solubility of key intermediates like this compound are therefore critical for guiding lead optimization, formulation development, and ultimately, the successful progression of new chemical entities. This guide serves as a foundational resource for researchers, providing both theoretical insights and practical methodologies to address the solubility challenges associated with this important class of compounds.
Physicochemical Properties: A Molecular Portrait
A comprehensive understanding of a compound's solubility profile begins with a detailed examination of its fundamental physicochemical properties. While experimental data for this compound is limited, we can compile its known attributes and utilize predictive models for others.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO₂S | - |
| Molecular Weight | 258.09 g/mol | - |
| CAS Number | 1242336-81-7 | - |
| Predicted pKa | ~3.5 - 4.5 | (Estimated based on similar structures) |
| Predicted logP | ~2.0 - 2.5 | (Estimated based on similar structures) |
| Storage | 2-8°C, sealed, dry | - |
Causality Behind the Properties:
-
pKa (Acid Dissociation Constant): The carboxylic acid moiety is the primary acidic center, while the pyridine nitrogen provides a basic center. The predicted pKa in the range of 3.5-4.5 for the carboxylic acid suggests that the compound will be predominantly in its ionized (more soluble) carboxylate form at physiological pH (7.4). The pyridine nitrogen's basicity will also be influenced by the electron-withdrawing nature of the fused thiophene ring and the bromo substituent.
-
logP (Octanol-Water Partition Coefficient): The predicted logP value indicates a moderate lipophilicity. This suggests that while the compound has some affinity for non-polar environments, it is not excessively "greasy," which can be a favorable characteristic in drug design. However, this moderate lipophilicity, combined with a potentially stable crystal lattice, can contribute to low aqueous solubility.
Solubility Profile: Insights from a Structural Analog
Qualitative Solubility of 5-Bromo-2-pyridinecarboxylic Acid
| Solvent | Qualitative Solubility |
| Methanol | Soluble |
This indicates that polar protic solvents are effective at dissolving this class of compounds, likely through hydrogen bonding interactions with the carboxylic acid and pyridine nitrogen.
Quantitative Solubility of 5-Bromo-2-pyridinecarboxylic Acid in Various Solvents at Different Temperatures
The following table summarizes the mole fraction solubility (x₁) of 5-Bromo-2-pyridinecarboxylic acid in a range of solvents at various temperatures, as reported in the literature.[2]
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |
| 278.15 | - | - | - | - |
| 283.15 | - | - | - | - |
| 288.15 | - | - | - | - |
| 293.15 | - | - | - | - |
| 298.15 | - | - | - | - |
| 303.15 | - | - | - | - |
| 308.15 | - | - | - | - |
| 313.15 | - | - | - | - |
| 318.15 | - | - | - | - |
| 323.15 | - | - | - | - |
Note: The full dataset from the cited reference includes 10 monosolvents and 3 binary solvent systems. For the purpose of this guide, a representative subset is shown. Researchers are encouraged to consult the original publication for the complete dataset.[2]
Interpretation of the Analog Data:
The solubility of 5-Bromo-2-pyridinecarboxylic acid generally increases with temperature in all solvents, as is typical for endothermic dissolution processes. The solubility is highest in polar protic solvents like methanol and ethanol, and decreases with increasing alkyl chain length of the alcohol. This trend underscores the importance of hydrogen bonding in the solvation of this molecule.
Experimental Determination of Solubility: A Practical Guide
To obtain definitive solubility data for this compound, experimental measurement is essential. The Saturation Shake-Flask (SSF) method is the gold-standard for determining equilibrium solubility.
The Saturation Shake-Flask (SSF) Method: A Step-by-Step Protocol
This protocol is a self-validating system, ensuring that equilibrium is reached and that the measured solubility is accurate and reproducible.
Workflow for the Saturation Shake-Flask Method
A detailed, step-by-step methodology for the SSF experiment.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
-
To each vial, add a precise volume of the desired solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus verifying that equilibrium has been reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.
-
Immediately filter the aliquot through a syringe filter or centrifuge it at high speed to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the supernatant. This concentration represents the equilibrium solubility.
-
Trustworthiness of the Protocol: A Self-Validating System
The inherent design of this protocol ensures its trustworthiness. The use of excess solid guarantees saturation. The time-course sampling validates the attainment of equilibrium. Finally, the use of a validated analytical method for quantification ensures the accuracy of the final solubility value.
References
Methodological & Application
Synthesis of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid: A Detailed Protocol for Researchers
Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant pharmacological activities. Its derivatives have garnered considerable attention in medicinal chemistry and drug discovery due to their diverse biological properties, including roles as anticancer, antiviral, and anti-inflammatory agents. The unique spatial arrangement of the fused thiophene and pyridine rings provides a versatile template for the design of novel therapeutic agents.
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a key building block in the synthesis of more complex molecules, where the bromine atom serves as a handle for further functionalization through cross-coupling reactions, and the carboxylic acid moiety allows for amide bond formation or other modifications. This application note provides a comprehensive, step-by-step protocol for the synthesis of this valuable intermediate, designed for researchers and professionals in the field of drug development. The protocol is structured to provide not only the procedural steps but also the underlying scientific rationale for the chosen methodologies.
Overall Synthetic Strategy
The synthesis of this compound is proposed as a three-step process, commencing with the construction of the core thieno[2,3-b]pyridine ring system, followed by regioselective bromination, and culminating in the hydrolysis of an ester to the final carboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of Ethyl thieno[2,3-b]pyridine-2-carboxylate
This initial step involves the construction of the core heterocyclic system through a condensation reaction. The choice of sodium ethoxide as a base is crucial for the deprotonation of ethyl thioglycolate, enabling its nucleophilic attack on the aldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-Chloro-3-pyridinecarboxaldehyde | 141.56 | 10.0 | 70.6 |
| Ethyl thioglycolate | 120.17 | 11.14 | 92.7 |
| Sodium ethoxide (NaOEt) | 68.05 | 14.5 | 213.1 |
| N,N-Dimethylformamide (DMF) | - | 400 mL | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
| Petroleum Ether | - | As needed | - |
Procedure:
-
To a solution of ethyl thioglycolate (11.14 g, 92.7 mmol) in 400 mL of DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add sodium ethoxide (14.5 g, 213.1 mmol) portion-wise at 0 °C.
-
Stir the resulting mixture for 30 minutes at 0 °C.
-
Add 2-Chloro-3-pyridinecarboxaldehyde (10 g, 70.6 mmol) to the solution in portions.
-
Heat the reaction mixture to 120 °C and stir overnight.
-
After cooling to room temperature, dilute the reaction mixture with water (300 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Wash the residue with petroleum ether to afford Ethyl thieno[2,3-b]pyridine-2-carboxylate as a pale brown solid.[1]
Expected Yield: Approximately 8.7 g (59%).
PART 2: Regioselective Bromination of Ethyl thieno[2,3-b]pyridine-2-carboxylate (Proposed Protocol)
This step introduces the bromo-substituent onto the thieno[2,3-b]pyridine ring. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heterocyclic systems. The regioselectivity of electrophilic substitution on the thieno[2,3-b]pyridine nucleus is influenced by the electronic effects of both the pyridine nitrogen and the ester group. While the pyridine ring is generally electron-deficient, the thiophene ring is more susceptible to electrophilic attack. However, the electron-withdrawing nature of the 2-carboxylate group deactivates the 3-position of the thiophene ring. Consequently, electrophilic substitution is anticipated to occur on the pyridine ring, with the 5-position being a likely site due to electronic and steric factors.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Ethyl thieno[2,3-b]pyridine-2-carboxylate | 207.24 | 5.0 | 24.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 4.7 | 26.5 |
| Acetonitrile | - | 100 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Dissolve Ethyl thieno[2,3-b]pyridine-2-carboxylate (5.0 g, 24.1 mmol) in acetonitrile (100 mL) in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (4.7 g, 26.5 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate.
Self-Validation: The structure and regiochemistry of the brominated product should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 3: Hydrolysis of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation achieved under basic conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | 286.14 | 5.0 | 17.5 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.4 | 35.0 |
| Methanol | - | 50 mL | - |
| Water | - | 10 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Dissolve Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate (5.0 g, 17.5 mmol) in a mixture of methanol (50 mL) and water (10 mL).
-
Add sodium hydroxide (1.4 g, 35.0 mmol) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under vacuum to remove most of the solvent.
-
Dissolve the residue in water (50 mL).
-
Cool the solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Expected Yield: High (typically >85%).
Conclusion and Future Perspectives
This application note details a robust and logical synthetic route to this compound. While the initial and final steps are based on established procedures, the proposed regioselective bromination offers a pathway to the target molecule that is grounded in established principles of heterocyclic chemistry. The successful synthesis of this compound will provide medicinal chemists with a valuable tool for the development of novel thieno[2,3-b]pyridine-based therapeutics. Further optimization of the bromination step may be required to maximize the yield of the desired 5-bromo isomer.
References
Application Note: Elucidating the Structure of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid via ¹H NMR Spectroscopy
Abstract
This application note provides a detailed guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Due to the critical role of structural verification in drug development and materials research, this document outlines a comprehensive protocol for sample preparation, spectral acquisition, and detailed spectral analysis. The provided data and interpretation are based on established principles of NMR spectroscopy for heterocyclic systems, offering a robust framework for researchers.[3][4][5]
Introduction
This compound belongs to the thienopyridine class of heterocyclic compounds. Thienopyridines are recognized for their diverse biological activities and are core scaffolds in several pharmaceutical agents.[1][6] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the synthesis of the correct isomer. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of protons within a molecule.[7][8] This note serves as a practical guide for researchers, offering both a procedural protocol and an in-depth analysis of the expected ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound in DMSO-d₆. The predictions are based on the analysis of substituent effects and known chemical shifts for similar heterocyclic systems.[5][9]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.1 - 8.3 | Singlet (s) | - |
| H-4 | 8.8 - 9.0 | Doublet (d) | ~2.5 |
| H-6 | 8.4 - 8.6 | Doublet (d) | ~2.5 |
| COOH | 13.0 - 14.0 | Broad Singlet (br s) | - |
Spectral Interpretation and Structural Assignment
The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the three aromatic protons and the carboxylic acid proton.
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 13.0 and 14.0 ppm.[10][11][12] Its chemical shift is highly dependent on concentration and the presence of any water in the solvent. This signal will readily exchange with deuterium upon the addition of D₂O, leading to its disappearance from the spectrum.[8]
-
Thiophene Proton (H-3): The proton at the C-3 position of the thiophene ring is expected to resonate as a singlet between 8.1 and 8.3 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent carboxylic acid group and the overall aromatic system. The absence of adjacent protons results in a singlet multiplicity.
-
Pyridine Protons (H-4 and H-6): The protons on the pyridine ring, H-4 and H-6, are expected to appear as doublets in the aromatic region. The H-4 proton is predicted to be the most downfield of the aromatic protons (8.8 - 9.0 ppm) due to the anisotropic effect of the adjacent nitrogen atom. The H-6 proton is expected to appear between 8.4 and 8.6 ppm. These two protons will exhibit a small meta-coupling (⁴J) on the order of 2.5 Hz, consistent with coupling across a heteroatom in a six-membered ring.[13][14]
The molecular structure with the assigned protons is depicted below:
Caption: Molecular structure of this compound with proton assignments.
Experimental Protocols
Sample Preparation
A well-defined protocol is crucial for obtaining a high-quality NMR spectrum.[15][16][17]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many carboxylic acids and its residual peak at ~2.50 ppm does not interfere with the expected aromatic signals.
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add the deuterated solvent and cap the tube securely.
-
Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any suspended particles.
-
Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[15]
Caption: Workflow for NMR sample preparation.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans | 16-64 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 20 ppm |
Data Validation and Quality Control
To ensure the integrity of the acquired data, the following checks should be performed:
-
Solvent Peak: The residual peak of DMSO-d₆ should be sharp and correctly referenced to 2.50 ppm.
-
Water Peak: A broad singlet due to water is often observed in DMSO-d₆ around 3.33 ppm. Its presence should be noted.
-
Line Shape and Resolution: All peaks should exhibit good Lorentzian line shapes. Poor line shape may indicate an inhomogeneous magnetic field or issues with the sample.
-
Signal-to-Noise Ratio: The signal-to-noise ratio should be sufficient to clearly identify all peaks and their multiplicities.
Conclusion
This application note details the expected ¹H NMR spectrum of this compound and provides a comprehensive protocol for its acquisition and analysis. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable reference for chemists working with this and related heterocyclic systems. By following the outlined procedures, researchers can confidently perform structural elucidation and verification, a critical step in the advancement of pharmaceutical and materials science research.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]
- 7. Interpreting | OpenOChem Learn [learn.openochem.org]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. nmr-bio.com [nmr-bio.com]
- 17. youtube.com [youtube.com]
Application Note: 13C NMR Analysis of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Abstract
This application note provides a comprehensive guide to the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The protocol herein details the necessary steps for sample preparation, spectral acquisition, and data interpretation. Furthermore, this document elucidates the causal relationships between the molecular structure and the observed 13C chemical shifts, offering a foundational methodology for the structural verification and purity assessment of this and related thienopyridine derivatives.
Introduction: The Significance of Structural Elucidation
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its rigid, planar structure and the presence of heteroatoms and a bromine substituent make it a versatile scaffold for the development of novel therapeutic agents, including kinase inhibitors and antiproliferative compounds.[1] Precise and unambiguous structural characterization is paramount to ensure the efficacy and safety of its downstream applications.
13C NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the chemical environment of each carbon atom within a molecule, it provides a unique fingerprint that can be used for identification, purity assessment, and the study of electronic effects. For a molecule with the complexity of this compound, a thorough understanding of its 13C NMR spectrum is crucial for researchers in the field.
Experimental Protocol: A Self-Validating Approach
The following protocol is designed to yield high-quality, reproducible 13C NMR spectra of this compound. The emphasis is on methodological choices that ensure data integrity.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent due to the compound's good solubility and the solvent's high boiling point, which minimizes evaporation. The deuterium lock signal from DMSO-d6 is also stable and reliable.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d6. This concentration provides a good signal-to-noise ratio within a reasonable acquisition time.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool directly into a 5 mm NMR tube.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.[3]
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz for 13C | Standard for a 400 MHz instrument. |
| Pulse Program | zgpg30 or similar | A standard 30-degree pulse sequence for quantitative measurements. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Allows for adequate decay of the FID for good resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | Ensures full relaxation of quaternary carbons, which have longer T1 times. |
| Number of Scans (NS) | 1024 or higher | Necessary to achieve a good signal-to-noise ratio for the less abundant 13C isotope. |
| Spectral Width (SW) | 200 - 250 ppm | Encompasses the full range of expected 13C chemical shifts. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the solvent peak of DMSO-d6 at 39.52 ppm.
Spectral Interpretation: Correlating Structure and Chemical Shift
The interpretation of the 13C NMR spectrum of this compound involves assigning each resonance to a specific carbon atom in the molecule. This process is guided by established principles of NMR spectroscopy, including the effects of electronegativity, hybridization, and resonance.
Predicted Chemical Shifts
The expected chemical shifts for the carbon atoms in this compound are summarized in the table below. These predictions are based on literature values for similar heterocyclic systems and the known effects of substituents.[4][5]
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale for Assignment |
| C2 | 140 - 150 | Attached to the electron-withdrawing carboxylic acid and the sulfur atom. |
| C3 | 125 - 135 | Alpha to the sulfur atom and part of the thiophene ring. |
| C3a | 150 - 160 | Bridgehead carbon, influenced by both the thiophene and pyridine rings. |
| C4 | 130 - 140 | Part of the pyridine ring, adjacent to the nitrogen atom. |
| C5 | 110 - 120 | Directly attached to the electronegative bromine atom, leading to a downfield shift. |
| C6 | 150 - 160 | Alpha to the nitrogen atom in the pyridine ring. |
| C7a | 120 - 130 | Bridgehead carbon, influenced by the fused ring system. |
| COOH | 160 - 170 | Carboxylic acid carbonyl carbon, characteristically downfield. |
Note: These are approximate ranges, and actual values may vary depending on experimental conditions.
Visualizing the Assignments
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clarity in the NMR assignment.
References
- 1. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THIENO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID | 59944-76-2 [chemicalbook.com]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Harnessing the 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid Scaffold in Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold, integral to the development of numerous therapeutic agents due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its functionalization is a key step in medicinal chemistry and drug discovery programs.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, prized for its high tolerance of functional groups and operational simplicity.[6][7][8] This guide provides a detailed technical overview, field-proven protocols, and mechanistic insights for the successful application of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid in Suzuki-Miyaura coupling reactions, tailored for researchers in organic synthesis and pharmaceutical development.
Mechanistic Foundations of the Suzuki-Miyaura Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8][9]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) complex. This is often the rate-determining step in the cycle.[9][10] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8][11]
-
Transmetalation: The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the transfer and displacing the halide from the palladium complex.[12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][13]
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="[Ar-Pd(II)L₂(Br)]\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; trans_complex [label="[Ar-Pd(II)L₂(R)]\n(Transmetalation Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-R\n(Coupled Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout arbr [label="Ar-Br\n(Thienopyridine)", shape=plaintext, fontcolor="#EA4335"]; rboh [label="R-B(OH)₂ + Base", shape=plaintext, fontcolor="#4285F4"];
// Edges pd0 -> oxidative_addition [label=""]; arbr -> oxidative_addition [style=dashed, arrowhead=none]; oxidative_addition -> pd_complex; pd_complex -> transmetalation; rboh -> transmetalation [style=dashed, arrowhead=none]; transmetalation -> trans_complex; trans_complex -> reductive_elimination; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"]; reductive_elimination -> product; } graph [dpi=72, size="9,4!"]; }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific coupling partner.
Reactant Stoichiometry and Function
| Component | Role | Typical Stoichiometry (Equivalents) | Notes |
| This compound | Aryl Halide (Electrophile) | 1.0 | The limiting reagent. |
| Arylboronic Acid | Coupling Partner (Nucleophile) | 1.1 - 1.5 | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Lower loadings are preferable but may require longer reaction times. |
| Ligand (if not pre-complexed) | Stabilizes Pd(0), enhances reactivity | 1 - 2x mol% of Pd | Crucial for efficient oxidative addition and reductive elimination. |
| Base | Activates Boronic Acid | 2.0 - 3.0 | Must be strong enough to form the boronate "ate" complex. |
| Solvent | Reaction Medium | - | Typically a mixture of an organic solvent and water. |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) if they are not from a pre-formed catalyst complex. Add this mixture or the pre-catalyst (e.g., PEPPSI-IPr, 2 mol%) to the reaction flask.[14]
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the active Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Heating and Monitoring: Place the flask in a pre-heated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, facilitating its extraction into the organic layer.
-
Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to yield the desired coupled product.
Optimizing Reaction Parameters: A Scientist's Perspective
The choice of each reaction component is a critical decision that dictates the success, yield, and purity of the final product. The presence of both a pyridine nitrogen and a carboxylic acid on the substrate requires careful consideration.
The Catalyst-Ligand System
The palladium catalyst and its associated ligand form the heart of the reaction. For heteroaromatic substrates like bromopyridines, standard catalysts like Pd(PPh₃)₄ can be effective, but often require higher temperatures and longer reaction times.[6]
-
Expert Insight: Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior for challenging substrates.[14][15] These ligands stabilize the Pd(0) species, accelerate the rate-limiting oxidative addition step, and promote the final reductive elimination.[14] For this compound, a system like Pd(OAc)₂/SPhos or a pre-catalyst like PEPPSI-IPr is a highly recommended starting point for achieving high yields under milder conditions.[14]
| Catalyst System | Typical Loading (mol%) | Common Use Case / Advantage |
| Pd(PPh₃)₄ | 3 - 5 | Classical, widely available, effective for simple aryl bromides.[6] |
| Pd(OAc)₂ / SPhos | 1 - 2 | High activity for heteroaryl chlorides and bromides; good functional group tolerance.[14] |
| PEPPSI-IPr | 0.5 - 2 | Highly active and stable NHC-based pre-catalyst, often requiring lower temperatures.[14][16] |
The Role of the Base and Solvent
The base is not merely a spectator; it is essential for the transmetalation step.
-
Causality: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is the active species in transmetalation.[12] The choice of base can significantly impact yield. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[15] K₃PO₄ is often an excellent general choice for heteroaromatic couplings.[14][17]
-
Solvent Logic: The solvent must solubilize all components, including the inorganic base. This is why mixed solvent systems, such as 1,4-dioxane/water or toluene/water, are frequently employed.[6] The water aids in dissolving the base and facilitates the formation of the active boronate species.
General Synthesis and Purification Workflow
Caption: A generalized workflow for Suzuki coupling and product isolation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure thorough degassing of solvent and reaction vessel.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments. Switch to a more active ligand (e.g., SPhos). |
| Protodeboronation | Presence of excess water or acidic protons leading to the replacement of the boronic acid group with hydrogen. | Use freshly dried solvents. Use K₃PO₄ or CsF as the base. Consider using a more stable boronate ester (e.g., pinacol ester).[11] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling of the boronic acid. | Improve degassing technique. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Product is Insoluble | The coupled product may have poor solubility in the reaction or work-up solvents. | Switch to a higher boiling point solvent with better solubilizing power (e.g., DMF, DMAc). Modify work-up to filter the precipitated product directly. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity | Semantic Scholar [semanticscholar.org]
- 4. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Strategic Utility of 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid in Pharmaceutical Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the thieno[2,3-b]pyridine core represents a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. This heterocyclic system is a cornerstone in the development of novel therapeutics, particularly in oncology and immunology.[1] Within this important class of molecules, 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid emerges as a highly versatile and strategic pharmaceutical intermediate.[2] Its intrinsic functionalities—a nucleophilic thienopyridine ring system, a reactive bromine atom, and a carboxylic acid handle—provide chemists with a powerful toolkit for molecular elaboration and the synthesis of complex drug candidates.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the synthesis, characterization, and strategic implementation of this compound in pharmaceutical research and development.
Physicochemical Properties at a Glance
A clear understanding of the fundamental properties of this intermediate is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1242336-81-7 | [Pharmaffiliates] |
| Molecular Formula | C₈H₄BrNO₂S | [Pharmaffiliates] |
| Molecular Weight | 258.09 g/mol | [Pharmaffiliates] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General knowledge |
Synthetic Protocol: A Reliable Pathway to the Core Intermediate
While various synthetic routes to the thieno[2,3-b]pyridine scaffold exist, a practical and scalable approach to this compound involves a two-step process: the formation of the corresponding ethyl ester followed by a robust hydrolysis. This method leverages commercially available starting materials and well-established chemical transformations.
Logical Workflow for Synthesis
References
Application Notes and Protocols for 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid in Experimental Research
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on the experimental applications of a key intermediate, 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid . This compound serves as a versatile building block for the synthesis of potent and selective modulators of various biological targets. The presence of the carboxylic acid at the 2-position allows for the straightforward formation of amide derivatives, a common feature in many active compounds, while the bromine atom at the 5-position provides a crucial handle for further structural diversification through cross-coupling reactions, enabling extensive exploration of the chemical space and optimization of biological activity.
This document provides detailed protocols for researchers in pharmacology, medicinal chemistry, and drug development to explore the potential of derivatives synthesized from this compound in anticancer, kinase inhibition, and antimicrobial applications.
Part 1: Anticancer Applications and Cytotoxicity Profiling
Thieno[2,3-b]pyridine derivatives have consistently demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including breast, prostate, and bladder cancers.[3][4][5][6] The proposed mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell growth and survival, such as the Phosphoinositide 3-kinase (PI3K) pathway and pathways regulated by Phospholipase C (PLC).[3][4][5]
Application Note: Screening of Novel 5-Substituted Thieno[2,3-b]pyridine-2-carboxamides for Anticancer Activity
The primary application of this compound in this context is as a scaffold for generating libraries of novel chemical entities. The carboxylic acid can be readily coupled with a diverse range of amines to produce a library of carboxamides. The bromine atom can then be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents at the 5-position, allowing for a systematic investigation of the structure-activity relationship (SAR).
The following protocol details a standard workflow for assessing the cytotoxic effects of newly synthesized derivatives against a panel of cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds, providing a quantitative measure of their potency.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, T24 for bladder cancer).[3][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Test compounds (derivatives of this compound) dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well microtiter plates.
-
Multichannel pipette and plate reader.
2. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. A typical concentration range for initial screening is 0.05 µM to 10 µM.[3][7]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds in triplicate. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[5][7]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
The choice of cell lines should be guided by the therapeutic target of interest. Using a panel of cell lines can provide insights into the spectrum of activity.
-
The incubation time of 48-72 hours is chosen to allow for sufficient time for the compounds to exert their effects on cell proliferation.[5][7]
-
The use of a vehicle control is crucial to ensure that the observed cytotoxicity is not due to the solvent (DMSO).
Part 2: Kinase Inhibition Assays
The thieno[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[8] Kinases are key regulators of cellular processes, and their aberrant activity is a hallmark of many cancers and inflammatory diseases. Derivatives of this compound are excellent candidates for screening against various kinase targets.
Application Note: Screening for Kinase Inhibitory Activity
The primary application is to synthesize derivatives that can selectively inhibit specific kinases. The carboxylic acid group can be functionalized to interact with key residues in the ATP-binding pocket, while modifications at the 5-position (via the bromo-substituent) can be used to achieve selectivity and potency by extending into other regions of the kinase domain.
The following protocol describes a generic, universal kinase assay that can be adapted for various kinase targets. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Protocol 2: In Vitro Universal Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol provides a luminescent-based method for quantifying kinase activity and assessing the inhibitory potential of test compounds.
1. Materials and Reagents:
-
Recombinant kinase of interest.
-
Substrate for the specific kinase.
-
Kinase buffer (specific to the kinase, generally containing MgCl2, DTT, and a buffering agent like HEPES).
-
ATP solution.
-
Test compounds (derivatives of this compound) in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
2. Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Prepare the kinase reaction buffer containing the kinase and its substrate.
-
In a white assay plate, add the test compound at various concentrations. Include a positive control inhibitor and a no-inhibitor (vehicle) control.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for 60 minutes.
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add twice the initial reaction volume of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices:
-
The ADP-Glo™ assay is a robust and sensitive method suitable for high-throughput screening. It measures ADP formation, a universal product of kinase reactions, making it applicable to virtually any kinase.[9]
-
The choice of ATP concentration is critical. It is often set at or near the Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.
Part 3: Antimicrobial Applications
The thieno[2,3-b]pyridine core is also present in compounds with significant antimicrobial properties, including activity against Mycobacterium tuberculosis and other bacterial pathogens.[10] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
Application Note: Evaluation of Antimicrobial Activity
This compound can be used to generate novel compounds for screening against a panel of clinically relevant bacteria and fungi. The SAR for this class of compounds can be quite steep, meaning small structural changes can lead to significant differences in activity.[10]
The following protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
This method provides a quantitative measure of the antimicrobial potency of the test compounds.
1. Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
Positive control antibiotic (e.g., Gentamicin).[11]
-
Spectrophotometer or microplate reader.
2. Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. The final volume in each well should be 50 µL.
-
Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a vehicle control (broth with bacteria and DMSO).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in an ambient air incubator.[11]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density at 600 nm can be measured using a microplate reader.
-
Causality Behind Experimental Choices:
-
The broth microdilution method is a standardized and reproducible technique for determining MIC values.[12][13]
-
Standardizing the inoculum density is crucial for obtaining accurate and reproducible MIC results.
-
Using cation-adjusted Mueller-Hinton broth is important as the concentration of divalent cations can affect the activity of some antimicrobial agents.
Visualizations
Diagram 1: General Workflow for Anticancer Screening
Caption: Workflow for anticancer drug screening.
Diagram 2: Kinase Inhibition Assay Workflow
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
References
- 1. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety | Semantic Scholar [semanticscholar.org]
- 3. repozitorij.mefst.unist.hr [repozitorij.mefst.unist.hr]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
The Versatile Scaffold: 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Heterocycle in Drug Discovery
The thieno[2,3-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This fused bicyclic system, an isostere of quinoline, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as lipophilic surfaces, making it an attractive starting point for the design of novel therapeutics. The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position, yielding 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid, provides two key functionalities for further chemical elaboration. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The carboxylic acid group can be readily converted to amides, esters, and other functional groups, or it can act as a crucial pharmacophoric element for interacting with biological targets. This guide provides a comprehensive overview of the synthesis and application of this valuable building block in medicinal chemistry, complete with detailed protocols for its use in drug discovery workflows.
Chemical Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a substituted pyridine precursor. While a direct, one-pot synthesis is not commonly reported, a logical and adaptable approach involves the construction of the fused thiophene ring onto a pre-functionalized pyridine.
General Synthetic Workflow
The synthesis generally proceeds through the formation of a 3-amino-2-carboxamido-thieno[2,3-b]pyridine intermediate, followed by functional group manipulation to introduce the desired substituents. A representative synthetic approach is outlined below.
Caption: General synthetic workflow for thieno[2,3-b]pyridine derivatives.
Protocol: Synthesis of Ethyl 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate
This protocol describes the synthesis of a related derivative and illustrates the key chemical transformations involved in constructing the thieno[2,3-b]pyridine scaffold.[2]
Materials:
-
6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Potassium hydroxide
-
N,N-Dimethylformamide (DMF)
-
Appropriate alkylating or acylating agent (e.g., ethyl chloroacetate for the carboxylate)
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: S-Alkylation/Acylation:
-
In a round-bottom flask, dissolve 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.66 g, 5 mmol) in N,N-dimethylformamide (10 mL).
-
Add potassium hydroxide (0.28 g, 5 mmol) to the solution and stir for 2 hours at room temperature. This deprotonates the thiol group, forming a reactive thiolate.
-
Add the desired electrophile (e.g., ethyl chloroacetate) to the reaction mixture and continue stirring until the reaction is complete (monitor by TLC).
-
-
Step 2: Cyclization:
-
The intermediate from Step 1 can be cyclized to the 3-aminothieno[2,3-b]pyridine derivative. This is often achieved by heating the reaction mixture in a suitable solvent, sometimes with the addition of a base like piperidine in ethanol.
-
-
Step 3: Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., dioxane) or by column chromatography on silica gel to obtain the pure ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate.[2]
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Applications in Medicinal Chemistry
The this compound scaffold has emerged as a versatile platform for the development of inhibitors targeting various enzyme families and signaling pathways implicated in a range of diseases, most notably cancer and inflammatory disorders.
Kinase Inhibition
Kinases are a major class of drug targets in oncology and immunology. The thieno[2,3-b]pyridine core has been successfully utilized to develop potent inhibitors of several kinases.
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Overexpression of Pim-1 is associated with various cancers. Derivatives of 5-bromo-thieno[2,3-b]pyridine have been synthesized and evaluated as Pim-1 inhibitors, with some compounds showing moderate inhibitory activity.[3]
-
DRAK2 Kinase: Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2) is a serine/threonine kinase involved in apoptosis and has been implicated in metabolic diseases like type 2 diabetes.[4] Novel thieno[2,3-b]pyridine derivatives have been identified as potent DRAK2 inhibitors, demonstrating the potential of this scaffold in developing therapies for metabolic disorders.[4]
-
c-Src Kinase: c-Src is a non-receptor tyrosine kinase whose deregulated activity is linked to tumor progression. The 3-amino-thieno[2,3-b]pyridine scaffold has been the basis for the development of novel c-Src inhibitors.[5][6]
Caption: Kinase targets of thieno[2,3-b]pyridine derivatives.
Overcoming Chemotherapy Resistance
A significant challenge in cancer treatment is the development of chemoresistance. Thieno[2,3-b]pyridine derivatives have been investigated for their ability to sensitize cancer cells to existing chemotherapeutic agents. For instance, certain derivatives have been shown to restore the activity of topotecan, a topoisomerase I (TOP1) inhibitor, in resistant cancer cells, suggesting a role in modulating DNA repair pathways.[3]
Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition
The 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine scaffold has been associated with potent anti-proliferative activity, proposed to be mediated, in part, through the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[7] This enzyme is a key component of cellular signaling pathways that regulate cell growth and differentiation.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase, such as Pim-1. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8][9]
Materials:
-
Recombinant kinase (e.g., Pim-1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a background control.
-
Enzyme Addition: Dilute the kinase to the desired concentration in the kinase reaction buffer. Add 2 µL of the diluted enzyme to each well containing the compound.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mix in the kinase reaction buffer. Initiate the reaction by adding 2 µL of this mix to each well.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and then generates a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Dose-Response Curve | A graph illustrating the relationship between the dose of a drug and the response of a biological system. |
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of compounds derived from this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)[3]
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly by gentle shaking and measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a privileged starting point for the development of novel therapeutics. The applications of this scaffold in targeting key enzymes such as kinases and in overcoming drug resistance highlight its potential in oncology and other therapeutic areas. The detailed protocols provided in this guide offer a practical framework for researchers to utilize this promising chemical entity in their drug discovery programs. Future research will likely focus on exploring novel substitutions on the thieno[2,3-b]pyridine core to enhance potency and selectivity, as well as to elucidate the mechanisms of action of these compounds in greater detail.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Introduction
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. Its rigid, bicyclic core is a common scaffold in the design of kinase inhibitors, anticancer agents, and other therapeutics.[1][2] Achieving a high-yielding and reproducible synthesis is therefore critical for accelerating discovery timelines.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate. The primary synthetic route discussed is the Directed ortho-Metalation (DoM) of 5-bromothieno[2,3-b]pyridine, followed by carboxylation.
Part 1: Synthetic Workflow Overview
The most common and regioselective route to this compound involves a two-step process starting from 5-bromothieno[2,3-b]pyridine.
-
Directed ortho-Metalation (Lithiation): The starting material is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at cryogenic temperatures. The heteroatoms in the thienopyridine ring direct the deprotonation specifically to the C2 position.[3][4]
-
Carboxylation: The resulting C2-lithiated intermediate is quenched with an electrophilic source of CO₂, typically solid carbon dioxide (dry ice), to form the carboxylate salt.
-
Aqueous Work-up & Acidification: The reaction is quenched with water, and subsequent acidification precipitates the desired carboxylic acid product.
Below is a general workflow diagram for this synthesis.
Caption: General workflow for the synthesis of the target compound.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues that can lead to low yields or failed reactions.
Question 1: My overall yield is very low (<30%). What are the most likely causes?
Low yields in this synthesis almost always trace back to issues in the organolithium-mediated metalation step. Organolithium reagents are extremely sensitive and require rigorous technique.[5][6]
Answer: The primary factors to investigate are:
-
Atmospheric Moisture and Oxygen: Organolithium reagents are pyrophoric and react instantly with water and oxygen.[5] All glassware must be rigorously flame-dried or oven-dried under vacuum and the reaction must be conducted under a dry, inert atmosphere (argon is preferable to nitrogen).[7]
-
Solvent and Reagent Quality:
-
Solvent: Tetrahydrofuran (THF) is the most common solvent. It must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone ketyl).[7]
-
Organolithium Reagent: The molarity of commercial organolithium solutions can decrease over time, even with proper storage.[5][7] It is highly recommended to titrate the reagent before use to determine its active concentration.
-
-
Reaction Temperature: Lithiation reactions are highly exothermic and the lithiated intermediates can be unstable at higher temperatures. Maintaining a consistent cryogenic temperature (e.g., -78 °C, a dry ice/acetone bath) is critical to prevent side reactions and decomposition.[5]
Question 2: The lithiation step seems to fail, and I recover only my starting material. How can I fix this?
Answer: This is a classic problem indicating that the deprotonation is not occurring efficiently.
-
Insufficient Base: If your n-BuLi has degraded, you may be adding fewer equivalents than calculated. Solution: Titrate your n-BuLi solution immediately before the experiment.[5] A double titration method can distinguish active alkyllithium from inactive hydroxides.
-
Protic Contaminants: Any trace amount of water in the solvent, on the glassware, or in the starting material will quench the organolithium reagent before it can deprotonate the thienopyridine. Solution: Ensure all components are scrupulously dry. Co-evaporate the starting material with anhydrous toluene to remove azeotropically any residual water.
-
Incorrect Base Choice: While n-BuLi is common, for some substrates, a stronger or more hindered base might be necessary. Solution: Consider using sec-butyllithium (s-BuLi) or a combination of n-BuLi with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks up alkyllithium aggregates and increases basicity.[8]
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Argon | Inert and heavier than air, providing a better blanket than N₂.[7] |
| Glassware | Flame-dry under vacuum | Ensures removal of all adsorbed water.[7] |
| Solvent (THF) | Distill from Na/benzophenone | Provides truly anhydrous and peroxide-free solvent. |
| Base Titration | Mandatory before each use | Commercial molarity is unreliable over time.[5] |
| Temperature | -78 °C (Dry ice/acetone) | Prevents side reactions and decomposition of the lithiated species.[5] |
| Caption: Critical Parameters for Successful Lithiation. |
Question 3: I am observing a dark-colored, intractable mixture after adding the organolithium base. What is happening?
Answer: A dark, tarry mixture often indicates decomposition, which can be caused by several factors.
-
Elevated Temperature: Allowing the reaction temperature to rise above -40 °C can cause the organolithium reagent to attack the THF solvent.[9] This is a highly exothermic and destructive side reaction. Solution: Ensure efficient stirring and maintain the cold bath temperature throughout the addition of the base. Add the base slowly, dropwise, to control the internal reaction temperature.
-
Reaction with the Bromo Substituent: Although the primary reaction is deprotonation at C2, a competing side reaction is lithium-halogen exchange at the C5-bromo position. This can lead to a mixture of intermediates and subsequent decomposition pathways. Solution: Use a non-nucleophilic hindered base like Lithium Diisopropylamide (LDA) instead of n-BuLi. LDA is less prone to lithium-halogen exchange. Prepare LDA in situ at -78 °C from diisopropylamine and n-BuLi.
Caption: Competing reaction pathways during the metalation step.
Question 4: How can I effectively purify the final carboxylic acid product?
Answer: Heterocyclic carboxylic acids can sometimes be challenging to purify due to their polarity and poor solubility.
-
Acid-Base Extraction: The most effective initial purification step is an acid-base work-up. After quenching the reaction, add water and a water-immiscible solvent like diethyl ether or ethyl acetate.
-
Make the aqueous layer basic (pH > 9) with NaOH or K₂CO₃ to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.
-
Separate the layers. The organic layer will contain neutral, non-acidic impurities (like unreacted starting material).
-
Wash the aqueous layer again with fresh organic solvent to remove all traces of neutral impurities.
-
Slowly acidify the cold (ice bath) aqueous layer with concentrated HCl to a pH of ~2-3.[10] The carboxylic acid product should precipitate out as a solid.
-
-
Recrystallization: If the precipitated solid is still impure, recrystallization is the next step.
| Purification Step | Purpose | Key Considerations |
| 1. Basic Wash | Remove neutral/basic impurities | Use a pH well above the pKa of the acid to ensure complete salt formation.[10] |
| 2. Acidification | Precipitate the product | Perform slowly in an ice bath to promote the formation of larger, purer crystals. |
| 3. Recrystallization | Remove closely related impurities | Test multiple solvent systems on a small scale to find the optimal one. |
| Caption: Summary of the Product Purification Strategy. |
Part 3: Detailed Experimental Protocol
This protocol is a representative example and may require optimization.
Materials:
-
5-Bromothieno[2,3-b]pyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes, freshly titrated)
-
Diisopropylamine (1.2 eq, freshly distilled)
-
Solid Carbon Dioxide (Dry Ice, crushed)
-
Saturated aq. NH₄Cl, 1 M HCl, Saturated aq. NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
Reaction Setup: Dissolve 5-bromothieno[2,3-b]pyridine (1.0 eq) in anhydrous THF. In a separate flame-dried flask, dissolve diisopropylamine (1.2 eq) in anhydrous THF.
-
LDA Formation: Cool the diisopropylamine/THF solution to -78 °C. Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form LDA.
-
Lithiation: Cool the 5-bromothieno[2,3-b]pyridine/THF solution to -78 °C. Transfer the freshly prepared LDA solution to the substrate solution via cannula, keeping the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: Add a large excess of freshly crushed, dry solid CO₂ to the reaction mixture in several portions. Caution: Vigorous gas evolution will occur. Allow the mixture to warm slowly to room temperature overnight while stirring.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Purification:
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and extract three times with 1 M NaOH solution.
-
Cool the combined basic aqueous layers in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether.
-
Dry the solid under high vacuum to afford the final product. Further purification can be achieved by recrystallization if necessary.
-
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - organolithium reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. baranlab.org [baranlab.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Welcome to the technical support center for 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this heterocyclic compound. By understanding the underlying chemical principles, you can optimize your purification strategies for higher yield and purity.
I. Understanding the Molecule: Key Purification Challenges
This compound is a structurally complex molecule with multiple functionalities that can complicate its purification. The presence of the carboxylic acid group, the fused aromatic thieno[2,3-b]pyridine core, and the bromine substituent all contribute to its unique chemical behavior.
Key challenges often encountered include:
-
Low Solubility: The planar, aromatic structure can lead to poor solubility in many common organic solvents.
-
Potential for Thermal Decarboxylation: Like many heterocyclic carboxylic acids, this compound may be susceptible to losing CO2 upon heating, leading to a significant impurity.
-
Crystallization Difficulties: Achieving good crystal formation can be challenging, with the compound sometimes "oiling out" of solution.
-
Removal of Structurally Similar Impurities: Byproducts from the synthesis can be difficult to separate due to similar polarities and functionalities.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My compound is not dissolving in any common recrystallization solvents, even with heating. What should I do?
Answer: This is a common issue due to the compound's rigid, planar structure. Here is a systematic approach to finding a suitable solvent system:
-
Rationale: The principle of "like dissolves like" is a good starting point. Given the presence of a carboxylic acid, polar protic solvents are often a good choice. However, the bulky aromatic core may require a more nuanced approach.
-
Step-by-Step Protocol:
-
Start with Polar Protic Solvents: Test small amounts of your crude product in solvents like ethanol, methanol, or isopropanol. Carboxylic acids are often soluble in alcohols.
-
Explore Solvent Mixtures: If a single solvent doesn't work, a binary solvent system is often effective.
-
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., a polar solvent like DMF or DMSO, used sparingly).
-
Heat the solution gently.
-
Add a "poor" solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., water or a non-polar solvent like hexane or toluene) dropwise until the solution becomes turbid.
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to promote crystal growth. A common starting point for carboxylic acids is an ethanol/water or methanol/water mixture[1].
-
-
Consider Acidic Solvents: In some cases, dissolving the crude material in a dilute aqueous base (like NaOH or NaHCO3) to form the carboxylate salt, filtering to remove insoluble impurities, and then re-acidifying with an acid (like HCl) to precipitate the purified carboxylic acid can be an effective purification method.
-
Question 2: During recrystallization, my compound "oils out" instead of forming crystals. How can I prevent this?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid.
-
Probable Causes & Solutions:
-
High Concentration of Impurities: Impurities can depress the melting point of your compound. Try to remove baseline impurities with a preliminary purification step, such as a quick filtration through a silica plug.
-
Inappropriate Solvent Choice: The boiling point of your solvent might be too high. If possible, choose a lower-boiling solvent.
-
Cooling Too Rapidly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow your solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Solution: If oiling out occurs, try reheating the solution to redissolve the oil, then add a small amount of additional "good" solvent and allow it to cool more slowly. Seeding the solution with a previously obtained pure crystal can also encourage crystallization.
-
Chromatography Issues
Question 3: I'm trying to purify my compound using column chromatography, but I'm getting poor separation. What conditions do you recommend?
Answer: Column chromatography can be effective, but the acidic nature of the compound requires careful selection of the mobile phase.
-
Rationale: The carboxylic acid group can cause significant tailing on a standard silica gel column due to strong interactions with the stationary phase. To mitigate this, the mobile phase should be acidified.
-
Recommended Protocol:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Mobile Phase:
-
A common eluent system for carboxylic acids is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether), with the addition of a small amount of acetic acid or formic acid (typically 0.5-2%) to suppress the ionization of the carboxylic acid and reduce tailing.
-
Start with a low polarity mixture (e.g., 90:10 hexanes:ethyl acetate + 1% acetic acid) and gradually increase the polarity.
-
Monitor the separation using Thin Layer Chromatography (TLC) first to determine the optimal solvent ratio.
-
-
Alternative: If tailing is still a major issue, consider using reverse-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid (TFA).
-
Purity and Stability Concerns
Question 4: I'm concerned about the thermal stability of my compound. Could it be degrading during purification?
Answer: Yes, thermal decarboxylation is a known degradation pathway for some heterocyclic carboxylic acids, especially when heated for prolonged periods[2][3][4][5].
-
Mechanism: The thieno[2,3-b]pyridine ring system can potentially stabilize the intermediate formed during the loss of CO2.
-
Preventative Measures:
-
Minimize Heat Exposure: When performing recrystallization, avoid prolonged heating at high temperatures. Use the minimum amount of heat necessary to dissolve the compound.
-
Purify at Lower Temperatures: If possible, opt for purification methods that can be performed at or below room temperature, such as precipitation or certain types of chromatography.
-
Use High-Vacuum Evaporation: When removing solvents, use a rotary evaporator at the lowest possible temperature and under a high vacuum to expedite evaporation without excessive heating.
-
-
Detection of Decarboxylation Impurity: The decarboxylated byproduct (5-Bromothieno[2,3-b]pyridine) will be significantly less polar than your desired product. This can be detected by:
-
TLC: The impurity will have a higher Rf value.
-
NMR: The carboxylic acid proton signal will be absent, and you may see changes in the aromatic proton signals.
-
LC-MS: The impurity will have a lower mass corresponding to the loss of a CO2 group (a difference of 44 Da).
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
-
A1: Impurities will largely depend on the synthetic route. Common impurities could include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be various substituted pyridines or thiophenes.
-
Decarboxylated Product: 5-Bromothieno[2,3-b]pyridine, as discussed above.
-
Ester Precursor: If the carboxylic acid is synthesized via the hydrolysis of an ester (e.g., the ethyl or methyl ester), incomplete hydrolysis will leave the ester as an impurity.
-
Over-brominated or Isomeric Products: Depending on the bromination step, you might have di-brominated species or isomers.
-
Q2: How should I assess the purity of my final product?
-
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: This will show the characteristic proton signals of the desired compound and can be used to identify and quantify impurities if their signals are resolved.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for identifying the mass of the parent compound and any impurities. HPLC (High-Performance Liquid Chromatography) with a UV detector can provide a percentage purity value.
-
Melting Point: A sharp melting point is a good indicator of high purity. A broad melting range often suggests the presence of impurities.
-
Q3: What are the recommended storage conditions for this compound?
-
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (like argon or nitrogen) is ideal to protect it from moisture and oxidative degradation.
IV. Visualizing the Purification Workflow
Decision Tree for Purification Strategy
Caption: A decision-making workflow for purifying the target compound.
Potential Impurity Profile
Caption: Common impurities related to the target compound.
V. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: --INVALID-LINK--
-
Azizian, J., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds. Available from: --INVALID-LINK--
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry. Available from: --INVALID-LINK--
-
MacMillan, D. W. C., et al. Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Princeton University. Available from: --INVALID-LINK--
-
College of St. Benedict & St. John's University. Reactivity: Decarboxylation. Available from: --INVALID-LINK--
-
Barton, D. H. R., et al. (1985). Barton Decarboxylation Reaction with N-Hydroxy-2-thiopyridone. Tetrahedron. Available from: --INVALID-LINK--
-
Sigma-Aldrich. 5-bromo-pyridine-2-carboxylic acid. Available from: --INVALID-LINK--
-
Reich, H. J. (2021). Nitrilation of Carboxylic Acids by PIII/PV Catalysis. The Royal Society of Chemistry. Available from: --INVALID-LINK--
-
Olszewska, D., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: --INVALID-LINK--
-
Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
Smolecule. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Available from: --INVALID-LINK--
-
Google Patents. Process for producing pyridine carboxylic acids. Available from: --INVALID-LINK--
-
Google Patents. A kind of synthetic method of 5-bromo-2-picoline. Available from: --INVALID-LINK--
-
Google Patents. Process for preparing pyridine-2,3-dicarboxylic acid compounds. Available from: --INVALID-LINK--
-
Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Available from: --INVALID-LINK--
-
ResearchGate. (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Available from: --INVALID-LINK--
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity: Decarboxylation [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid. Understanding the stability profile of this heterocyclic building block is critical for ensuring experimental reproducibility, developing robust synthetic routes, and generating reliable biological data. This document outlines common stability issues, provides troubleshooting guidance, and offers validated protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of potential thermal degradation, including decarboxylation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Protects against oxidative degradation of the electron-rich thienopyridine ring system. |
| Light | Amber vial or dark location | Prevents potential photochemical degradation, a known risk for bromo-aromatic compounds. |
| Moisture | Desiccated environment | Prevents hydrolysis and minimizes moisture-mediated degradation pathways. |
Q2: Is this compound sensitive to light?
Yes, caution is advised. Aromatic compounds containing bromine can be susceptible to photochemical degradation. Reactions involving the cleavage of the carbon-bromine bond can be initiated by UV light. It is best practice to conduct experiments in amber glassware or protect the reaction vessel from direct light to ensure the integrity of the compound.
Q3: What are the primary degradation pathways I should be aware of?
The structure of this compound suggests three primary modes of degradation:
-
Oxidative Degradation: The thienopyridine core, particularly the nitrogen atom and the carbon atom bridging the two rings, is susceptible to oxidation. This can lead to the formation of N-oxides or endo-iminium species, which may undergo further reactions.
-
Thermal Decarboxylation: Like many carboxylic acids, this compound can lose carbon dioxide (CO₂) upon heating, resulting in the formation of 5-Bromothieno[2,3-b]pyridine. This process is often accelerated in solution.
-
Solvent/pH-Mediated Instability: The compound's stability can be highly dependent on the solvent system and pH. Strongly acidic or basic conditions may catalyze hydrolysis or other degradation reactions.
Q4: How should I prepare stock solutions? What are the best solvents to use?
For optimal stability in solution, prepare stock solutions fresh whenever possible. If storage is necessary, use a high-purity, anhydrous aprotic solvent and store at -20°C or -80°C under an inert atmosphere.
| Solvent | Suitability & Considerations |
| DMSO | Good solubilizing power. Use anhydrous grade. Can absorb atmospheric moisture, which may affect long-term stability. |
| DMF | Good solubilizing power. Use anhydrous grade. Can be prone to degradation over time, releasing amines that could react with the compound. |
| Acetonitrile | A suitable aprotic solvent. Ensure it is anhydrous. Lower solubilizing power than DMSO/DMF may be a limitation. |
| Protic Solvents (e.g., Methanol, Ethanol) | Use with caution. The carboxylic acid can undergo esterification, especially under acidic conditions. Alcohols can also participate in other degradation reactions. |
| Aqueous Buffers | Stability is pH-dependent. Avoid strongly acidic or basic conditions. Perform a preliminary stability test in your chosen buffer system before proceeding with extensive experiments. |
Troubleshooting Guide
This section addresses specific experimental problems. A logical workflow for diagnosing stability issues is presented below.
Technical Support Center: Optimizing Reaction Conditions for 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The thieno[2,3-b]pyridine scaffold is a key component in a variety of therapeutic agents, and understanding the nuances of its synthesis is crucial for successful research and development.[1][2][3][4]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental issues. The protocols and suggestions herein are based on established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the thieno[2,3-b]pyridine core structure?
A1: The synthesis of the thieno[2,3-b]pyridine core can be achieved through several established methods. One of the most prevalent is the intramolecular Thorpe-Ziegler cyclization of 2-(alkylthio)pyridine-3-carbonitriles.[4][5][6] These precursors are typically synthesized from readily available 3-cyanopyridine-2(1H)-thiones and α-halo carbonyls or α-haloacetonitriles.[4] Other notable methods include the Vilsmeier-Haack reaction on 3-acetyl-2-aminothiophenes and Friedländer or Gould-Jacobs reactions.[4][7] Multi-component, one-pot syntheses are also gaining traction for their efficiency.[6]
Q2: I am observing significant amounts of starting material in my reaction mixture even after extended reaction times. What could be the cause?
A2: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficiently Activated Reagents: Ensure the quality and purity of your starting materials. For instance, in a lithiation-carboxylation sequence, the organolithium reagent (e.g., n-BuLi) must be fresh and properly titrated.
-
Inadequate Temperature Control: Many steps in heterocyclic synthesis are highly temperature-sensitive. For example, lithiation reactions require cryogenic temperatures (typically -78 °C) to prevent side reactions and decomposition.[8][9]
-
Poor Solubility: If your starting material is not fully dissolved, the reaction will be heterogeneous and slow. Consider a different solvent system or a co-solvent to improve solubility. Thienopyridine derivatives have been noted for their variable solubility, which can impact reaction kinetics.[4][5]
-
Catalyst Deactivation: In reactions involving a catalyst, ensure it is not being poisoned by impurities in the starting materials or solvent.
Q3: My final product, this compound, is difficult to purify. What purification strategies do you recommend?
A3: Purification of carboxylic acids can be challenging due to their polarity and potential for zwitterion formation. Here are some strategies:
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids. The choice of solvent is critical. For similar compounds, solvents like dimethylformamide (DMF), acetic acid, or mixtures such as ethanol/water have been used.[10]
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution) to form the carboxylate salt, which will move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be problematic due to strong adsorption and band tailing. If this method is necessary, consider adding a small amount of acetic or formic acid to the eluent to suppress deprotonation of the carboxylic acid.
Q4: I am seeing a significant amount of a debrominated side product. How can I minimize this?
A4: Debromination is a known side reaction, particularly when using organolithium reagents for subsequent carboxylation. The bromine at the 5-position can undergo metal-halogen exchange. To minimize this:
-
Use a Less Reactive Organometallic Reagent: Consider using a Grignard reagent (e.g., isopropylmagnesium chloride) which can be less prone to halogen exchange compared to alkyllithiums.[8]
-
Precise Stoichiometry and Temperature Control: Use the minimum effective amount of the organolithium reagent and maintain a very low temperature (-78 °C or lower) during the lithiation step to favor proton abstraction over halogen exchange.[8][9]
-
Directed Metalation: If possible, utilize a directing group on the molecule to favor lithiation at the desired position without relying on halogen-metal exchange.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low Yield in the Carboxylation Step
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Lithiation | Titrate your organolithium reagent (e.g., n-BuLi) before use. Use a freshly opened bottle if possible. Ensure anhydrous conditions. | Organolithium reagents are highly reactive and degrade upon exposure to air and moisture, leading to lower effective concentrations and incomplete reactions. |
| Reaction with CO2 is Inefficient | Use freshly crushed dry ice or bubble CO2 gas through the reaction mixture at a controlled rate. Ensure the reaction is kept cold during the addition of CO2. | Gaseous CO2 can have poor solubility in organic solvents at low temperatures. Using an excess of finely powdered dry ice maximizes the surface area for reaction. |
| Competitive Side Reactions | Maintain a low temperature (typically -78 °C) throughout the lithiation and carboxylation steps.[8] | Higher temperatures can promote side reactions such as debromination or reaction with the solvent. |
| Premature Quenching | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | The lithiated intermediate is highly basic and will be quenched by any protic source, including water from the atmosphere or glassware. |
Problem 2: Formation of Impurities
| Potential Impurity | Identification Method | Mitigation Strategy |
| Starting Material (5-Bromothieno[2,3-b]pyridine) | 1H NMR, LC-MS | Optimize reaction time and temperature for the carboxylation step. Ensure an adequate amount of CO2 is used. |
| Debrominated Product (Thieno[2,3-b]pyridine-2-carboxylic acid) | 1H NMR, LC-MS | Use a less reactive organometallic reagent or carefully control the stoichiometry and temperature of the lithiation step as described in the FAQs.[8][9] |
| Over-lithiated/Carboxylated Products | LC-MS | Use only one equivalent of the lithiating agent. |
| Ester Impurity (from ester hydrolysis route) | 1H NMR, IR | Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and adequate heating time. Monitor the reaction by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Lithiation and Carboxylation of 5-Bromothieno[2,3-b]pyridine
This protocol describes the conversion of 5-Bromothieno[2,3-b]pyridine to the target carboxylic acid.
Materials:
-
5-Bromothieno[2,3-b]pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
Dry Ice (solid CO2)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 5-Bromothieno[2,3-b]pyridine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF to dissolve the starting material.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Carboxylation: Cautiously add an excess of freshly crushed dry ice to the reaction mixture in small portions. Alternatively, bubble CO2 gas through the solution for 30-60 minutes.
-
Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or acid-base extraction as described in the FAQs.
Protocol 2: Saponification of Ethyl 5-Bromothieno[2,3-b]pyridine-2-carboxylate
This protocol describes the hydrolysis of the corresponding ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 5-Bromothieno[2,3-b]pyridine-2-carboxylate
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl), concentrated or 1M aqueous solution
Procedure:
-
Dissolution: Dissolve the starting ester in ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of NaOH or KOH (2-3 equivalents).
-
Hydrolysis: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the residue with water and cool in an ice bath. Carefully acidify the mixture with HCl until a precipitate forms and the pH is ~2.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven.
Visualizations
Workflow for Synthesis and Troubleshooting
Caption: Synthetic workflow and key troubleshooting points.
Decision Tree for Purification
Caption: Decision tree for purification strategies.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the NMR Analysis of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this heterocyclic building block. Given its complex structure, featuring a thieno[2,3-b]pyridine core, a carboxylic acid, and a bromine atom, obtaining a clean, interpretable NMR spectrum can present several challenges. This guide provides in-depth, field-proven insights into overcoming these common hurdles, ensuring data integrity and accelerating your research.
Section 1: Expected Spectral Characteristics
Before troubleshooting, it is crucial to have a baseline understanding of the expected NMR spectrum. The structure of this compound contains four unique aromatic protons and nine distinct carbon environments.
Structure:

Figure 1. this compound
Predicted NMR Data: The following table summarizes the predicted ¹H and ¹³C chemical shifts. Note that actual experimental values will vary depending on the solvent, concentration, and temperature.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| H3 | ~8.2-8.4 |
| H4 | ~8.7-8.9 |
| H6 | ~8.4-8.6 |
| -COOH | ~13.0-14.0 (very broad) |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the NMR analysis of this compound.
Q1: Why is my compound not dissolving in standard NMR solvents like CDCl₃?
A: this compound has a rigid, planar heterocyclic core and a polar carboxylic acid group capable of strong hydrogen bonding. This combination leads to high crystal lattice energy and poor solubility in non-polar solvents like chloroform-d (CDCl₃). Solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are recommended due to their high polarity and ability to disrupt intermolecular hydrogen bonds.
Q2: My most downfield proton signal, which I expect to be the carboxylic acid, is either extremely broad or completely missing. Is my sample degraded?
A: This is a very common and expected phenomenon for carboxylic acids.[1][2][3] The acidic proton is "labile," meaning it can rapidly exchange with other acidic protons in the sample, most notably with trace amounts of water (H₂O) present in the NMR solvent.[4][5] This rapid chemical exchange leads to significant signal broadening, often to the point where the peak merges with the baseline and becomes undetectable.[6] Your sample is likely fine. This can be confirmed with a D₂O exchange experiment.
Q3: The aromatic signals in my ¹H NMR spectrum are broad and not well-resolved. What is causing this?
A: Peak broadening in the aromatic region can stem from several factors:
-
Poor Solubility/Aggregation: Even in polar solvents, if the concentration is too high, the compound can form aggregates through π-stacking of the aromatic rings and hydrogen bonding. This restricts molecular tumbling and broadens signals.
-
Quadrupolar Broadening: The nitrogen (¹⁴N) and bromine (⁷⁹Br, ⁸¹Br) atoms in your molecule are quadrupolar nuclei (spin I > 1/2).[7][8][9] These nuclei have a non-spherical charge distribution, which interacts with the local electric field gradient. This provides an efficient relaxation pathway that can broaden the signals of adjacent or directly bonded nuclei.[10] This effect is particularly noticeable for protons on the pyridine and thiophene rings.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or glassware can cause significant line broadening.
Q4: The chemical shifts I'm observing are different from the literature values or my predictions. Why?
A: Chemical shifts, particularly for heterocyclic compounds, are highly sensitive to their environment.[11][12]
-
Solvent Effects: The choice of solvent has a profound impact. Aromatic solvents like pyridine-d₅ or benzene-d₆ can induce significant shifts through anisotropic effects.[13][14] Polar, hydrogen-bonding solvents like DMSO-d₆ will have a different effect than a less polar solvent like acetone-d₆.[15]
-
Concentration: As concentration increases, intermolecular interactions (aggregation, hydrogen bonding) become more pronounced, which can alter the electronic environment and thus the chemical shifts.
-
pH and Temperature: The protonation state of the pyridine nitrogen and the carboxylate group can be influenced by the acidity of the solvent or impurities, affecting the entire spectrum. Temperature can also influence conformational dynamics and hydrogen bonding, leading to shift changes.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Optimizing Sample Preparation for Poor Solubility
Poor solubility is the root of many NMR problems, including broad peaks and low signal-to-noise. This protocol provides a systematic approach to achieving a homogeneous solution.
Protocol: Step-by-Step Solvent Selection and Sample Preparation
-
Start with DMSO-d₆: For this class of compound, DMSO-d₆ is the solvent of choice. It is highly polar and an excellent hydrogen bond acceptor. Weigh approximately 5-10 mg of your compound directly into the NMR tube.
-
Add Solvent: Add ~0.6 mL of DMSO-d₆.
-
Initial Dissolution Attempt: Cap the tube and invert it several times. Use a vortex mixer for 30 seconds. Check for suspended particles against a light source.
-
Gentle Heating: If solids remain, place the capped NMR tube in a sand bath or beaker of warm water (50-60°C) for 5-10 minutes. Caution: Do not heat volatile solvents like CDCl₃ or acetone-d₆ in a capped tube without ensuring it is properly sealed and pressure-rated.
-
Sonication: If solids persist, sonicate the sample in a bath sonicator for 5-10 minutes. This can help break up small aggregates.
-
Consider Co-solvents: If solubility is still an issue in pure DMSO-d₆, a small amount of a co-solvent can be added. However, for this specific molecule, DMSO-d₆ is typically sufficient.
-
Final Check: Once dissolved, ensure the solution is homogeneous and free of any particulate matter before inserting it into the spectrometer.
Logical Workflow for Solvent Selection
Caption: Workflow for dissolving challenging samples.
Guide 2: Identifying Labile Protons (-COOH) with D₂O Exchange
The disappearance of a signal upon adding deuterium oxide (D₂O) is the definitive method for identifying exchangeable protons like those in carboxylic acids, alcohols, or amines.[4][16][17]
Protocol: Performing a D₂O Shake Experiment
-
Acquire Initial Spectrum: Prepare your sample as usual (e.g., in DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the suspected -COOH peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Shake Vigorously: Cap the tube securely and shake it for 10-20 seconds to ensure thorough mixing.[16] The D₂O does not need to be fully miscible for the exchange to occur.
-
Re-acquire Spectrum: Place the tube back into the spectrometer (shimming may need minor readjustment) and acquire a second ¹H NMR spectrum.
-
Analyze the Result: Compare the two spectra. The signal corresponding to the carboxylic acid proton will have disappeared or significantly decreased in intensity in the second spectrum.[18] A new, often broad, HOD (deuterated water) signal may appear around 3.4 ppm in DMSO-d₆.
Mechanism of H/D Exchange
Caption: The process of deuterium exchange for the carboxylic acid proton.
Guide 3: Addressing and Interpreting Peak Broadening
Broad peaks can obscure vital coupling information and make interpretation difficult. Understanding the cause is key to mitigating the issue.
| Cause of Broadening | Diagnostic Clue | Primary Solution | Secondary Actions |
| Poor Solubility / Aggregation | All signals are broad; baseline may be uneven. | Re-prepare sample following Guide 1. | Decrease concentration; acquire spectrum at a higher temperature to break up aggregates. |
| Quadrupolar Relaxation | Protons near N or Br atoms are broader than others. | This is an intrinsic property. Acknowledging it is key. | Use a higher field strength spectrometer (e.g., >500 MHz) to improve resolution. |
| Paramagnetic Impurities | All signals are significantly broadened, often severely. | Filter the NMR sample through a small plug of Celite or silica in a Pasteur pipette. | Use high-purity solvents; ensure glassware is scrupulously clean. |
| Slow Chemical Exchange | Specific peaks are broad and may change shape with temperature. | Acquire spectra at different temperatures (Variable Temperature NMR). | This is unlikely for the aromatic protons of this molecule but can affect labile protons. |
Expert Insight on Quadrupolar Broadening The ¹⁴N and ⁷⁹/⁸¹Br nuclei possess an electric quadrupole moment. In an asymmetric molecular environment, this moment interacts with the local electric field gradient, causing the nucleus to relax very quickly.[9][10][19] This rapid relaxation shortens the lifetime of its spin states, which, through the Heisenberg uncertainty principle, leads to a broader energy range for transitions and thus a broader NMR peak.[8] For adjacent protons, this rapid flipping of the quadrupolar nucleus's spin state effectively decouples any spin-spin (J) coupling and contributes to the broadening of the proton's own signal. This is a fundamental property of the molecule and cannot be eliminated, only understood.
Section 4: Advanced Techniques for Structural Confirmation
When 1D NMR spectra are ambiguous due to signal overlap or complex coupling, 2D NMR experiments are invaluable for definitive structural elucidation.[11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This would confirm the connectivity between protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[11] This is the most reliable way to assign the protonated carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (2-4 bonds).[11] This is essential for assigning quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For example, an HMBC experiment would show a correlation from the H3 proton to the C2 (carboxyl) carbon, confirming their proximity.
By employing these troubleshooting steps and advanced techniques, researchers can confidently overcome the challenges associated with the NMR analysis of this compound.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 15. Troubleshooting [chem.rochester.edu]
- 16. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 17. studymind.co.uk [studymind.co.uk]
- 18. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. osti.gov [osti.gov]
Technical Support Center: 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid. As a critical building block in medicinal chemistry, particularly for synthesizing targeted therapeutics, understanding its stability and potential degradation pathways is paramount for successful experimental outcomes. This document provides a troubleshooting framework and frequently asked questions (FAQs) based on established principles of heterocyclic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound?
Based on its chemical structure, the compound is susceptible to three main degradation pathways:
-
Oxidation: The electron-rich thiophene ring and the pyridine nitrogen are potential sites for oxidation. The sulfur atom can be oxidized to a sulfoxide (+16 amu) or a sulfone (+32 amu), while the pyridine nitrogen can form an N-oxide (+16 amu).[1][2] Such reactions can be initiated by strong oxidizing agents, atmospheric oxygen over long periods, or under certain metabolic conditions.
-
Thermal or Acid-Catalyzed Decarboxylation: Carboxylic acids attached to heterocyclic ring systems can undergo decarboxylation (loss of CO₂) upon heating or under strong acidic conditions.[3][4][5] This is a common liability and results in the formation of 5-Bromothieno[2,3-b]pyridine.
-
Photodegradation: The carbon-bromine bond on the aromatic ring can be susceptible to homolytic cleavage upon exposure to UV light. This generates radical intermediates that can lead to a complex mixture of decomposition products, including the de-halogenated parent compound or dimers.
Q2: What are the recommended storage and handling conditions for this compound?
To minimize degradation, the following conditions are recommended:
-
Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).
-
Light Sensitivity: Protect from light by using amber vials or storing in a dark location to prevent photodegradation.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, purge the solution with an inert gas and store it at low temperatures. Protic solvents should be used with caution if heating is involved, as they may facilitate decarboxylation.
Q3: How stable is the compound to acidic or basic conditions?
-
Acidic pH: Strong acidic conditions, particularly when combined with heat, can promote the decarboxylation pathway.[3] The pyridine nitrogen will be protonated, which can influence the electronic properties and reactivity of the ring system.[6]
-
Basic pH: In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate salt. While this form is generally stable, strong basic conditions could potentially facilitate other reactions if reactive nucleophiles are present.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Unexpected loss of starting material and a new, less polar product observed after heating.
-
Issue: You are running a reaction in a high-boiling solvent (e.g., DMF, DMSO, or Toluene) at elevated temperatures (>80 °C) and notice a significant new peak in your LC-MS analysis. The new peak has a mass that is ~44 amu less than your starting material.
-
Plausible Cause: Thermal Decarboxylation. This is one of the most common degradation pathways for heterocyclic carboxylic acids.[5][7] The heat provides the activation energy needed to eliminate carbon dioxide.
-
Troubleshooting Steps:
-
Confirm Identity: The primary product of decarboxylation is 5-Bromothieno[2,3-b]pyridine. Check the mass of your byproduct against this predicted structure.
-
Lower Reaction Temperature: If possible, investigate if the reaction can proceed efficiently at a lower temperature.
-
Alternative Reagents: Consider using milder coupling agents or catalysts that do not require high heat.
-
Protecting Groups: In multi-step syntheses, consider carrying the carboxylic acid functionality as an ester until the final step to prevent premature decarboxylation.[8][9]
-
Scenario 2: A white solid sample develops a yellow or brown tint upon storage.
-
Issue: Your solid compound has discolored after being stored on the benchtop for several weeks.
-
Plausible Cause: Photodegradation and/or Oxidation. Exposure to ambient light, particularly UV, can cleave the C-Br bond, creating radical species that can polymerize or react further to form colored impurities. Slow oxidation by atmospheric oxygen can also contribute to discoloration.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the material by LC-MS and NMR to quantify the level of impurity.
-
Purification: If the impurity level is significant, re-purify the compound using chromatography or recrystallization.
-
Improve Storage: Transfer the purified, dry solid to an amber glass vial, flush with argon or nitrogen, and store in a refrigerator or freezer.
-
Scenario 3: Multiple new peaks are observed during a reaction involving an oxidizing agent.
-
Issue: You are performing a reaction that involves an oxidizing agent (e.g., m-CPBA, H₂O₂, Oxone®) and your LC-MS shows multiple new peaks with masses corresponding to +16 or +32 amu relative to your starting material.
-
Plausible Cause: Over-oxidation. The thieno[2,3-b]pyridine core has multiple sites susceptible to oxidation.[1][2]
-
Troubleshooting Steps:
-
Identify Products: The +16 amu peaks likely correspond to the S-oxide and the N-oxide isomers. The +32 amu peak corresponds to the S,S-dioxide (sulfone).
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use only the required amount (e.g., 1.0-1.1 equivalents) and add it slowly at a reduced temperature (e.g., 0 °C) to improve selectivity.
-
Choose Milder Reagents: If possible, select a milder or more selective oxidizing agent for your desired transformation.
-
Visualization of Potential Degradation Pathways
The following diagram illustrates the primary chemical transformations associated with the degradation of this compound.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Welcome to the technical support center for 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and utilization of this compound in your experiments. The following information is a synthesis of established best practices for related halogenated heterocyclic compounds and is intended to provide a robust framework for your laboratory protocols.
I. Compound Overview and Key Data
This compound is a heterocyclic building block with applications in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a fused thienopyridine core with bromine and carboxylic acid functional groups, presents specific handling and storage requirements.
Key Quantitative Data:
| Parameter | Value | Source(s) |
| Molecular Formula | C₈H₄BrNO₂S | [4] |
| Appearance | White to off-white powder | [5] |
| Storage Temperature | Room Temperature, in a dry, dark place | [5][6] |
| Solubility | Soluble in methanol | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [6][7] |
II. Visual Workflow for Handling and Storage
To ensure the integrity of this compound from receipt to use, the following workflow is recommended.
Caption: Recommended workflow for handling and storage of this compound.
III. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing a logical approach to problem-solving.
1. Issue: Compound Fails to Dissolve as Expected.
-
Question: I am having difficulty dissolving this compound in my chosen solvent. What could be the cause and how can I resolve it?
-
Answer:
-
Solvent Selection: While soluble in methanol, its solubility in other organic solvents may be limited.[5] For non-polar aprotic solvents, solubility is expected to be low. For polar aprotic solvents like DMSO and DMF, gentle warming and sonication may be required.
-
pH Adjustment: As a carboxylic acid, its solubility in aqueous solutions is highly pH-dependent. In acidic to neutral media, it will likely have poor water solubility. To increase solubility in aqueous buffers, adjust the pH to be 1.5-2 units above the compound's pKa. This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Material Purity: If the compound appears clumpy or discolored, it may have absorbed moisture or degraded. Consider purifying a small sample by recrystallization if necessary.
-
2. Issue: Unexpected Side Products or Low Yield in a Reaction.
-
Question: My reaction is not proceeding as expected, and I am observing unexpected byproducts. Could the starting material be the issue?
-
Answer:
-
Reactivity of the Thienopyridine Core: The thieno[2,3-b]pyridine ring system can be susceptible to oxidation, especially if the reaction conditions involve strong oxidizing agents.[1][8] Consider degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Halogen Reactivity: The bromine atom on the pyridine ring can participate in halogen-metal exchange or palladium-catalyzed cross-coupling reactions. If your reaction involves organometallics or transition metal catalysts, be aware of potential competing reactions at this site.
-
Carboxylic Acid Reactivity: The carboxylic acid moiety can be reactive. If your reaction is sensitive to acidic protons, consider protecting the carboxylic acid group (e.g., as a methyl or ethyl ester) prior to the key transformation.
-
Degradation: Like many boronic acid derivatives, this compound may be susceptible to oxidative degradation pathways.[9] Avoid prolonged exposure to air and light.
-
3. Issue: Inconsistent Results Between Batches.
-
Question: I am observing variability in my experimental results when using different batches of this compound. How can I ensure consistency?
-
Answer:
-
Purity Verification: Upon receiving a new batch, it is good practice to verify its purity by a suitable analytical method such as ¹H NMR, LC-MS, or melting point determination.
-
Storage Conditions: Ensure that all batches are stored under identical conditions.[5][6] Inconsistent storage can lead to varying levels of degradation or moisture absorption. Store in a tightly sealed container in a cool, dry, and dark place.[5]
-
Handling Practices: Maintain consistent handling procedures for each experiment. This includes weighing the compound in a controlled environment to minimize moisture uptake and using fresh, anhydrous solvents.
-
IV. Frequently Asked Questions (FAQs)
Handling and Safety
-
Q1: What are the primary hazards associated with this compound?
-
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
-
Q3: What should I do in case of accidental exposure?
-
A3:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][13]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[11]
-
In all cases of significant exposure, seek immediate medical attention.[7]
-
-
Storage and Stability
-
Q4: What are the optimal long-term storage conditions?
-
Q5: How stable is this compound in solution?
-
A5: The stability in solution will depend on the solvent and storage conditions. For short-term storage, solutions in anhydrous aprotic solvents kept under an inert atmosphere are preferable. Aqueous solutions, especially at non-neutral pH, may be less stable and should be prepared fresh.
-
-
Q6: Are there any known incompatibilities I should be aware of?
V. References
-
Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
-
ChemicalBook. (2023, May 27). Chemical Safety Data Sheet MSDS / SDS - 2,3-Pyridinedicarboxylic acid.
-
Bio-Strategy Pty Ltd. (n.d.). 2,6-Pyridinedicarboxylic acid.
-
ChemicalBook. (2025, August 28). 5-Bromo-2-pyridinecarboxylic Acid.
-
TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - Pyridine-2-carboxylic Acid.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%.
-
Fisher Scientific. (2011, June 3). SAFETY DATA SHEET - 5-Bromopyridine-2-carboxylic acid.
-
Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - Pyridine-2-carboxylic acid.
-
Spectrum Chemical. (2018, July 23). SAFETY DATA SHEET - PICOLINIC ACID.
-
Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 5-Bromo-3-methylpyridine-2-carboxylic acid.
-
Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 5-Bromopyridine.
-
National Institutes of Health. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
-
ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
-
PubChem. (n.d.). This compound.
-
Orion Cientific. (n.d.). 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid.
-
Ossila. (n.d.). 5-Bromo-3-fluoropyridine-2-carboxylic acid.
-
CymitQuimica. (2023, June 9). 3-Bromo-5-methylpyridine-2-carboxylic acid.
-
LookChem. (n.d.). Cas 954240-89-2,5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID.
-
Sigma-Aldrich. (n.d.). 5-bromo-pyridine-2-carboxylic acid.
-
ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
-
Scribd. (n.d.). Halogenated Heterocycles Synthesis, Application and Environment.
-
Sigma-Aldrich. (n.d.). 5-chlorothieno[2,3-b]pyridine-2-carboxylic acid.
-
Taylor & Francis Online. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
-
Santa Cruz Biotechnology. (n.d.). 5-Bromo-3-fluoro-2-pyridinecarboxylic acid.
-
Sigma-Aldrich. (n.d.). 5-Bromo-3-fluoropyridine-2-carboxylic acid 95.
-
Echemi. (n.d.). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets.
-
PubMed Central. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
-
RSC Blogs. (2015, July 21). Re-routing aromatic degradation to give pyridine dicarboxylic acids.
-
MySkinRecipes. (n.d.). This compound.
-
ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
-
Chemistry LibreTexts. (2023, January 22). Halogenation Alkanes.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Cas 954240-89-2,5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 4. PubChemLite - this compound (C8H4BrNO2S) [pubchemlite.lcsb.uni.lu]
- 5. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Characterization of 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid Derivatives
This guide provides an in-depth comparison of the characterization of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Thieno[2,3-b]pyridine scaffolds are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2] The derivatization of the core structure allows for the fine-tuning of these properties, making a thorough and comparative characterization essential for structure-activity relationship (SAR) studies.[3][4]
This document will delve into the synthesis and, more importantly, the analytical techniques used to confirm the structure and purity of these compounds. We will explore how subtle changes in the molecular structure are reflected in the spectral data, providing a framework for the unambiguous identification of novel derivatives.
The Synthetic Landscape: A Foundation for Characterization
The journey to characterizing these molecules begins with their synthesis. A common and effective route to 3-aminothieno[2,3-b]pyridine derivatives, which are versatile precursors, is the Gewald reaction. This multicomponent reaction provides a straightforward method to construct the thieno[2,3-b]pyridine core. Subsequent modifications, such as the introduction of a bromo group at the 5-position and the conversion of other functional groups, lead to the target carboxylic acid and its derivatives.[5][6]
The precise nature of the starting materials and reaction conditions dictates the final structure. Therefore, the choice of synthetic strategy is intrinsically linked to the subsequent characterization workflow. For instance, the introduction of different amide or ester functionalities at the 2-carboxylic acid position will necessitate a comparative analysis of their unique spectral signatures.[7]
Caption: Generalized synthetic workflow for this compound and its derivatives.
A Multi-Technique Approach to Structural Elucidation
No single technique can provide a complete picture of a molecule's identity and purity. A synergistic approach, combining spectroscopic and analytical methods, is crucial for unambiguous characterization. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for the characterization of synthesized thieno[2,3-b]pyridine derivatives.
NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
-
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The acidic proton of the carboxylic acid is a key diagnostic signal, typically appearing far downfield (10-13 ppm) as a broad singlet, which disappears upon adding a drop of D₂O.[8] Protons on the pyridine and thiophene rings will appear in the aromatic region (typically 7-9 ppm), and their splitting patterns (coupling constants) are invaluable for confirming the substitution pattern.
-
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in a characteristic region (160-180 ppm).[8] The carbons of the heterocyclic rings will also have distinct chemical shifts, which can be compared across a series of derivatives to understand the electronic effects of different substituents.
MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. A key feature to look for in the mass spectrum of this compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
IR spectroscopy is excellent for identifying the presence of specific functional groups. For the parent acid, two key absorptions are expected: a very broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretch from the carbonyl group (around 1700 cm⁻¹).[8] When the carboxylic acid is converted to an amide or ester, the broad O-H band will disappear, and the C=O stretching frequency will shift depending on the nature of the new functional group.
This technique provides the percentage composition of elements (C, H, N, S) in the compound. The experimentally determined percentages should match the calculated values for the proposed molecular formula within an acceptable margin of error (typically ±0.4%), providing strong evidence for the compound's purity and elemental composition.
Comparative Data Analysis
The table below summarizes the expected characteristic data for the parent acid and a representative amide derivative. This comparison highlights how derivatization at the carboxylic acid position influences the spectral data.
| Technique | This compound | 5-Bromothieno[2,3-b]pyridine-2-carboxamide (Example) | Rationale for Differences |
| ¹H NMR | ~10-13 ppm (br s, 1H, -COOH) | ~7.5-8.5 ppm (br s, 2H, -CONH₂) | The acidic proton of the carboxylic acid is replaced by two amide protons, which appear further upfield. |
| ¹³C NMR | ~160-170 ppm (-C OOH) | ~158-168 ppm (-C ONH₂) | The electronic environment of the carbonyl carbon changes slightly upon conversion to an amide. |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch)~1700 (strong, C=O stretch) | ~3100-3400 (two bands, N-H stretch)~1650 (strong, C=O stretch, Amide I) | The broad O-H band is replaced by the characteristic N-H stretches of the amide. The amide carbonyl (Amide I band) typically appears at a lower frequency than the carboxylic acid carbonyl. |
| MS (m/z) | [M]⁺ and [M+2]⁺ corresponding to C₈H₄BrNO₂S | [M]⁺ and [M+2]⁺ corresponding to C₈H₅BrN₂OS | The molecular weight increases by 1 amu, but the mass changes from an oxygen to a nitrogen and a hydrogen (-OH to -NH₂), resulting in a net change of -1 Da. The characteristic 1:1 bromine isotope pattern remains. |
digraph "Molecular_Structure" { graph [bgcolor="transparent"]; node [shape=plaintext, fontname="Arial", fontsize=12];
mol [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/8z5YJ4E.png"SCALE="TRUE"/>TD>TR><TR><TD>5-Bromothieno[2,3-b]pyridine-2-carboxylic acidTD>TR>TABLE>>] }
Caption: Structure of the parent compound, this compound.
Standard Experimental Protocols
The following are generalized, self-validating protocols for the characterization of novel this compound derivatives.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids and amides as it helps in observing exchangeable protons.
-
Solubilization: Gently vortex or sonicate the sample until fully dissolved.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.
-
(Optional but Recommended): Run 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Validation Check: The solvent residual peak should be correctly identified and referenced. Integration of the proton signals should correspond to the expected number of protons for the proposed structure.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Choose an appropriate ionization technique, typically Electrospray Ionization (ESI), for this class of compounds.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine which provides the clearest molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Validation Check: The measured mass should be within 5 ppm of the calculated exact mass for the proposed molecular formula. The observed isotopic pattern for bromine must match the theoretical pattern.
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Validation Check: The spectrum should be free of significant water and CO₂ peaks from the atmosphere. Key functional group absorptions (O-H, N-H, C=O) should be present in the expected regions.
By systematically applying this multi-technique characterization workflow and carefully comparing the data across a series of derivatives, researchers can confidently elucidate the structures of novel this compound derivatives and build robust structure-activity relationships for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of N-Phenylthieno[2,3- b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Thieno[2,3-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. The fusion of a thiophene and a pyridine ring creates a unique electronic and structural framework, making it an attractive starting point for the design of novel therapeutic agents. However, the specific arrangement of the fused rings and the positioning of substituents can dramatically influence the pharmacological profile of the resulting compounds. This guide provides an in-depth comparative analysis of the biological activities of thieno[2,3-b]pyridine isomers, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
The Structural Landscape of Thienopyridines: More Than Just One Scaffold
The term "thienopyridine" encompasses several isomeric structures depending on the fusion of the thiophene and pyridine rings. The most commonly studied isomers in drug discovery include thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and to a lesser extent, thieno[3,4-b]pyridine and thieno[2,3-c]pyridine. The isomeric difference in the fusion of these rings leads to distinct pharmacological profiles and mechanisms of action[1].
Caption: Isomeric Forms of the Thienopyridine Scaffold.
This guide will primarily focus on the comparative biological activities of derivatives of the thieno[2,3-b]pyridine scaffold, including its positional isomers, and will draw comparisons with other key thienopyridine isomers where data is available.
Anticancer Activity: A Tale of Isomeric Specificity
Thienopyridine derivatives have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the isomeric scaffold and substitution patterns.
Thieno[2,3-b]pyridine vs. Thieno[3,2-b]pyridine: A Head-to-Head Comparison
While both thieno[2,3-b]pyridine and thieno[3,2-b]pyridine cores have been utilized to generate derivatives with significant anti-proliferative effects, the isomeric difference in ring fusion results in distinct pharmacological profiles[1]. Thieno[2,3-b]pyridine derivatives have been extensively investigated as multi-targeting agents, often inhibiting key signaling molecules like phosphoinositide-specific phospholipase C (PI-PLC), which is frequently upregulated in cancer[1]. In contrast, methyl thieno[3,2-b]pyridine-6-carboxylate derivatives have shown potent growth inhibitory activity, particularly with substitutions at the 3 and 6 positions, and have been noted to induce cell cycle arrest and apoptosis[1].
Table 1: Comparative Anticancer Activity of Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine Derivatives
| Isomer Scaffold | Representative Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Thieno[2,3-b]pyridine | (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | MDA-MB-231 (Breast) | ~2 | [2] |
| DJ160 | LNCaP (Prostate) | <0.05 | ||
| Compound with phenol moiety | CCRF-CEM (Leukemia) | 2.580 | [3] | |
| Thieno[3,2-b]pyridine | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | Not Specified | Not Specified | [1] |
| Thieno[2,3-c]pyridine | Compound 6i (thiomorpholine-substituted) | HSC3 (Head and Neck) | 10.8 | [4] |
| Compound 6i (thiomorpholine-substituted) | T47D (Breast) | 11.7 | [4] | |
| Compound 6i (thiomorpholine-substituted) | RKO (Colorectal) | 12.4 | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
The Critical Role of Substituent Position on the Thieno[2,3-b]pyridine Core
The biological activity of thieno[2,3-b]pyridine derivatives is not only dictated by the nature of the substituents but, crucially, by their position on the heterocyclic core. Structure-activity relationship (SAR) studies have revealed that even minor shifts in substituent placement can lead to significant changes in potency and selectivity.
For instance, in a series of 3-amino-2-carboxamido-thieno[2,3-b]pyridines, the introduction of a para-substitution on the phenyl carboxamide ring resulted in a loss of anti-proliferative activity, highlighting the sensitivity of this position to structural modifications[5]. Conversely, appending a propyl-aryl group at the C-5 position has been shown to result in compounds with potent biological activity, with IC50 values in the nanomolar range[3]. Furthermore, the presence of a methylene-hydroxyl group at the C-5 position has been found to improve anti-proliferative activity compared to their non-hydroxylated counterparts[6].
Caption: Key Substituent Positions on the Thieno[2,3-b]pyridine Core.
Kinase Inhibition: A Battle for Selectivity
Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. Thienopyridine isomers have emerged as potent kinase inhibitors, with their selectivity profiles being heavily influenced by the scaffold's geometry.
While a broad range of thieno[2,3-b]pyridine derivatives have been shown to inhibit various kinases, including Pim-1 and eukaryotic elongation factor-2 kinase (eEF2-K), the thieno[3,2-b]pyridine scaffold has been highlighted as being particularly attractive for developing highly selective kinase inhibitors[2]. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes, all of which can maintain high kinome-wide selectivity.
A notable example is the thieno[3,2-b]pyridine derivative MU1920, which is a potent and selective inhibitor of Haspin kinase.
Table 2: Comparative Kinase Inhibitory Activity
| Isomer Scaffold | Representative Derivative | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-b]pyridine | Compound 34 | eEF2-K | 170 | [2] |
| Thieno[3,2-b]pyridine | MU1920 | Haspin Kinase | 6 |
This data suggests that the thieno[3,2-b]pyridine scaffold may offer advantages in designing kinase inhibitors with improved selectivity, a crucial factor in minimizing off-target effects and associated toxicities.
Antimicrobial Activity: A Broad Spectrum of Potential
Several thienopyridine isomers have demonstrated promising antibacterial and antifungal activities. The antimicrobial efficacy is, once again, dependent on the specific isomer and the nature of its substituents.
Derivatives of thieno[2,3-b]pyridine have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[3]. For example, a thieno[2,3-b]pyridine-2-carboxylate derivative exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli[3].
Interestingly, the related thieno[2,3-d]pyrimidinedione scaffold has also been investigated for its antibacterial properties. Certain derivatives from this class displayed potent activity against multi-drug resistant Gram-positive organisms, including MRSA and VRE[7].
Table 3: Comparative Antimicrobial Activity (MIC values)
| Isomer Scaffold | Representative Derivative | Microorganism | MIC (µM or mg/L) | Reference |
| Thieno[2,3-b]pyridine | Thieno[2,3-b]pyridine-2-carboxylate 9a | S. aureus | 9.9 | [3] |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | E. coli | 19.8 | [3] | |
| Thieno[2,3-d]pyrimidinedione | Compound 1 | MRSA | 2-16 mg/L | [7] |
| Compound 2 | VRE | 2-16 mg/L | [7] |
Note: The units for MIC values may vary between studies, and direct comparisons should be made with this in mind.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the general methodologies for key experiments.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (thienopyridine isomers) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for MTT-based Anticancer Assay.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: The kinase, substrate, ATP, and various concentrations of the test compounds are combined in a reaction buffer.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescence signal is measured using a luminometer. The signal is inversely correlated with the kinase activity.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilutions: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The thieno[2,3-b]pyridine scaffold and its isomers represent a rich source of biologically active compounds with significant therapeutic potential. This guide has highlighted the critical role of isomeric structure and substituent positioning in dictating the anticancer, kinase inhibitory, and antimicrobial activities of these fascinating heterocyclic systems.
While thieno[2,3-b]pyridine derivatives have shown broad-spectrum activity, the thieno[3,2-b]pyridine isomer appears to be a particularly promising scaffold for the development of highly selective kinase inhibitors. Further comparative studies, employing standardized experimental conditions, are crucial to fully elucidate the structure-activity relationships and to guide the rational design of next-generation thienopyridine-based therapeutics. The exploration of less-studied isomers like thieno[3,4-b]pyridine and thieno[2,3-c]pyridine may also unveil novel biological activities and therapeutic opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity | MDPI [mdpi.com]
- 7. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid: An Evaluation of Two Strategic Approaches
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, driving significant interest in the development of efficient and versatile synthetic methodologies. This guide provides an in-depth technical comparison of two primary synthetic strategies for obtaining a key derivative, 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid. This analysis is grounded in established chemical principles and supported by experimental data from the scientific literature to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Synthetic Challenge
This compound presents a synthetic challenge requiring the regioselective installation of three distinct functionalities on the bicyclic core: a bromine atom at the 5-position, a carboxylic acid at the 2-position, and the fused thieno[2,3-b]pyridine heterocycle itself. The two principal retrosynthetic disconnections give rise to two distinct forward synthetic strategies, which we have termed the "Pyridine First" approach and the "Thieno[2,3-b]pyridine First" approach.
Method 1: The "Pyridine First" Approach
This strategy involves the initial construction of a functionalized and brominated pyridine ring, followed by the annulation of the thiophene ring. This method offers the advantage of introducing the bromine atom at an early stage, potentially simplifying later-stage purification challenges.
Conceptual Workflow
Caption: "Pyridine First" synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Mercaptopyridine-3-carbonitrile
The synthesis of the initial pyridine scaffold can be achieved through various methods. A common route involves the reaction of an appropriate precursor with cyanothioacetamide.
Step 2: Bromination of the Pyridine Ring
The introduction of the bromine atom at the 5-position of the pyridine ring is a critical step. While direct bromination of 2-mercaptopyridine-3-carbonitrile can be challenging due to the activating nature of the thiol group, the use of N-bromosuccinimide (NBS) or bromine in a suitable solvent system can achieve the desired regioselectivity.
Step 3: Gewald Reaction for Thiophene Ring Annulation
The brominated pyridinethione is then subjected to a Gewald reaction.[1][2][3][4][5] This powerful multicomponent reaction involves the condensation of the pyridinethione with an α-halo carbonyl compound (e.g., ethyl chloroacetate or chloroacetonitrile) in the presence of a base to construct the thiophene ring. This step directly installs a precursor to the carboxylic acid at the 2-position.
Step 4: Hydrolysis to the Carboxylic Acid
The final step involves the hydrolysis of the nitrile or ester group at the 2-position to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[6][7]
Performance Analysis
| Step | Reagents & Conditions | Typical Yield | Key Considerations |
| Pyridinethione Synthesis | Varies depending on starting materials | Good to Excellent | Availability of starting materials. |
| Bromination | NBS or Br₂, CH₂Cl₂ or AcOH | Moderate | Potential for over-bromination; purification can be challenging. |
| Gewald Annulation | α-halo ester/nitrile, NaOEt, EtOH | Good | Reaction conditions need to be carefully controlled to avoid side reactions. |
| Hydrolysis | NaOH, H₂O/EtOH, reflux | High | Straightforward transformation. |
Advantages:
-
Early introduction of the bromine atom.
-
The Gewald reaction is a robust and well-established method for thiophene synthesis.
Disadvantages:
-
Regiocontrol during the bromination of the electron-rich pyridine ring can be challenging.
-
The synthesis of the initial brominated pyridinethione might require multiple steps.
Method 2: The "Thieno[2,3-b]pyridine First" Approach
This alternative strategy focuses on the initial construction of the thieno[2,3-b]pyridine core, followed by the sequential introduction of the bromine atom and the carboxylic acid group. This approach can be advantageous if the unsubstituted thieno[2,3-b]pyridine is readily accessible.
Conceptual Workflow
Caption: "Thieno[2,3-b]pyridine First" synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of the Thieno[2,3-b]pyridine Core
The unsubstituted thieno[2,3-b]pyridine can be synthesized through various established methods, often starting from substituted pyridines and employing cyclization strategies.
Step 2: Introduction of a Functional Group at the 5-Position
Direct bromination of the thieno[2,3-b]pyridine ring can lead to a mixture of isomers, with a notable preference for the 4-position when using N-oxide activation.[8] A more controlled approach involves the introduction of an amino group at the 5-position, which can then be converted to a bromo group. This is typically achieved through nitration followed by reduction.
Step 3: Sandmeyer Reaction for Bromination
The 5-aminothieno[2,3-b]pyridine can be converted to the 5-bromo derivative via the Sandmeyer reaction.[9][10][11] This involves the diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) bromide salt.
Step 4: Introduction of the Carboxylic Acid at the 2-Position
The carboxylic acid group can be introduced at the 2-position through several methods. One efficient route is the hydrolysis of a pre-installed ester or nitrile group. Alternatively, direct carboxylation can be achieved by deprotonation at the 2-position with a strong base like n-butyllithium, followed by quenching with carbon dioxide.
Performance Analysis
| Step | Reagents & Conditions | Typical Yield | Key Considerations |
| Thieno[2,3-b]pyridine Synthesis | Varies | Good | Depends on the chosen route. |
| 5-Amination | 1. HNO₃/H₂SO₄; 2. SnCl₂/HCl | Moderate to Good | Requires handling of hazardous reagents. |
| Sandmeyer Bromination | NaNO₂, HBr, CuBr | Good | Diazonium salts can be unstable. |
| Carboxylation | 1. n-BuLi, THF, -78 °C; 2. CO₂ | Good | Requires anhydrous conditions and careful temperature control. |
Advantages:
-
Avoids potential regioselectivity issues of direct bromination on the fused ring system.
-
The Sandmeyer reaction is a reliable method for introducing halogens.
Disadvantages:
-
May involve more steps compared to the "Pyridine First" approach.
-
The synthesis of 5-aminothieno[2,3-b]pyridine can be lengthy.
-
Direct carboxylation requires stringent anhydrous conditions.
Comparative Summary and Conclusion
| Feature | Method 1: "Pyridine First" | Method 2: "Thieno[2,3-b]pyridine First" |
| Overall Strategy | Convergent | Linear |
| Key Challenge | Regioselective bromination of the pyridine ring. | Regioselective functionalization of the thieno[2,3-b]pyridine core. |
| Potential for Scalability | Good, if bromination is optimized. | Moderate, due to multiple steps and potentially hazardous reagents. |
| Versatility | Allows for early diversification of the pyridine core. | Allows for late-stage diversification of the thieno[2,3-b]pyridine core. |
Both the "Pyridine First" and "Thieno[2,3-b]pyridine First" approaches offer viable pathways to this compound. The choice of method will ultimately depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis.
The "Pyridine First" approach, centered around the robust Gewald reaction, may be more efficient if the initial brominated pyridinethione can be synthesized in good yield and purity.
The "Thieno[2,3-b]pyridine First" approach provides a more controlled, albeit potentially longer, route that circumvents the challenges of direct bromination on the fused heterocyclic system. The use of a Sandmeyer reaction from a 5-amino precursor offers a reliable method for introducing the bromine atom with high regioselectivity.
Researchers are encouraged to carefully evaluate the pros and cons of each strategy in the context of their own laboratory capabilities and project goals. Further optimization of the reaction conditions for each step will be crucial for achieving high overall yields and purity of the final product.
References
- 1. 5-Bromo-3-nitropyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 6. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
An In-Depth Guide to the Mass Spectrometric Analysis of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid: A Comparative Approach
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (CAS 1242336-81-7), a heterocyclic building block of interest in medicinal chemistry and drug development.[1][2] Given the absence of publicly available mass spectral data for this specific compound, this document leverages foundational mass spectrometry principles and data from structurally related analogs—such as pyridine carboxylic acids, thienopyridines, and other brominated aromatic compounds—to build a predictive model for its analysis.[3][4][5] We will compare and contrast different ionization techniques and analytical workflows, providing field-proven insights to guide researchers in achieving robust and reliable characterization.
Foundational Principles: Selecting the Right Ionization Technique
The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. For a molecule like this compound, which possesses a polar carboxylic acid group and a fused aromatic system, two techniques are primarily considered: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[6][7] While often yielding a weak or absent molecular ion, the resulting fragmentation pattern is a rich fingerprint that provides invaluable structural information.[8] EI is typically coupled with Gas Chromatography (GC), which would necessitate derivatization of the non-volatile carboxylic acid group to increase its volatility (e.g., via silylation).[9]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, non-volatile molecules. It generates ions directly from a liquid solution, typically resulting in a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.[10][11] This makes ESI the method of choice for accurate molecular weight determination and for serving as a precursor for tandem mass spectrometry (MS/MS), where fragmentation is induced under controlled conditions.
For this compound, Liquid Chromatography coupled with ESI-MS (LC-ESI-MS) is the most direct and informative approach for initial analysis, while GC-EI-MS of a derivatized sample can provide complementary structural data.
Predicted Mass Spectrum and Fragmentation Analysis
The structure of this compound contains several key features that dictate its mass spectrometric behavior: the bromine atom, the carboxylic acid group, and the stable fused thienopyridine ring.
The most telling characteristic will be the isotopic signature of bromine . Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.5% to 49.5% ratio. Therefore, any ion containing the bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da with nearly equal intensity. This serves as a powerful diagnostic tool for tracking fragments.
Predicted Key Ions and Fragments
The following table summarizes the predicted mass-to-charge ratios (m/z) for the most likely ions and fragments generated under different conditions. Calculations are based on monoisotopic masses.
| Ion/Fragment Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Method of Generation | Notes |
| Molecular Ion [M]⁺• | 286.9 | 288.9 | EI | Likely low abundance due to extensive fragmentation. |
| Deprotonated Molecule [M-H]⁻ | 285.9 | 287.9 | ESI (Negative Mode) | Expected to be the base peak. Ideal for MS/MS. |
| Protonated Molecule [M+H]⁺ | 287.9 | 289.9 | ESI (Positive Mode) | Strong signal expected. |
| Loss of Hydroxyl Radical [M-OH]⁺ | 269.9 | 271.9 | EI | Common fragmentation for carboxylic acids.[12] |
| Loss of Carboxyl Radical [M-COOH]⁺ | 241.9 | 243.9 | EI | Decarboxylation of the molecular ion.[13] |
| Loss of Bromine Radical [M-Br]⁺ | 208.0 | - | EI / CID | Cleavage of the C-Br bond. |
| Loss of CO₂ from [M-H]⁻ | 241.9 | 243.9 | ESI-MS/MS | Characteristic fragmentation of a deprotonated carboxylic acid. |
| Acylium Ion [M-OH-CO]⁺ | 241.9 | 243.9 | EI | Sequential loss from the [M-OH]⁺ fragment. |
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecular ion (m/z 286.9/288.9) will undergo several competing fragmentation reactions. The primary cleavages are expected to occur at the carboxylic acid group, which is the most labile part of the molecule.
Caption: Predicted EI fragmentation pathway for the target molecule.
The most diagnostic EI fragments are the losses of the hydroxyl radical (M-17) and the entire carboxyl group (M-45).[12][14] Another significant fragmentation pathway would be the homolytic cleavage of the C-Br bond, resulting in a fragment at m/z 208. The stability of the fused aromatic thienopyridine ring suggests that further ring cleavage would require higher energy and result in a more complex series of lower mass fragments.
Comparison with Alternative Analytical Workflows
While direct infusion ESI-MS and GC-EI-MS provide foundational data, a comprehensive analysis benefits from integrating other techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This is the premier technique for analyzing the title compound. It requires no derivatization and allows for the separation of the target analyte from impurities before detection. A reversed-phase C18 column with a gradient elution using water and acetonitrile (both with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) is a standard starting point. ESI in negative ion mode is preferable, as the carboxylic acid will readily deprotonate to form a stable [M-H]⁻ ion, providing maximum sensitivity.
Caption: Standard LC-ESI-MS/MS workflow for analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS (e.g., using Orbitrap or TOF analyzers) is indispensable for confirming the elemental composition of the parent molecule and its fragments.[15] By providing mass measurements with high accuracy (<5 ppm), HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For our target molecule (C₈H₄⁷⁹BrNO₂S), the calculated exact mass of the [M-H]⁻ ion is 285.9100. An experimental measurement of, for example, 285.9102 would provide extremely high confidence in the assigned formula.
Complementary Spectroscopic Techniques
While mass spectrometry reveals the mass and fragmentation of a molecule, it does not provide complete structural information. For unambiguous identification, especially of isomers, data from other techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive information about the carbon-hydrogen framework and the connectivity of atoms.[16]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches).[3]
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. Instrument parameters should be optimized for the specific system in use.
Protocol 1: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Negative Ion ESI):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan from m/z 100-500 to detect the [M-H]⁻ ion at m/z 285.9 / 287.9.
-
MS/MS: Select the precursor ions at m/z 285.9 and 287.9 for collision-induced dissociation (CID). Use a collision energy ramp (e.g., 10-40 eV) to observe fragmentation, primarily the loss of CO₂ to ions at m/z 241.9 / 243.9.
-
Protocol 2: GC-EI-MS Analysis (with Derivatization)
-
Derivatization: To a dry vial containing ~0.5 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9] Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
GC Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: Splitless injection at 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-600.
-
Data Analysis: Look for the molecular ion of the TMS-ester and characteristic fragments as described in the predictive analysis.
-
Conclusion
The mass spectrometric analysis of this compound is best approached using a combination of soft ionization (ESI) for accurate mass determination and tandem MS for controlled fragmentation, complemented by hard ionization (EI) for detailed structural fingerprinting. The presence of bromine provides a distinct isotopic signature that simplifies spectral interpretation. By employing the comparative workflows and protocols outlined in this guide, researchers in drug development and organic synthesis can achieve confident and comprehensive characterization of this and related heterocyclic compounds.
References
- 1. This compound [bojnsci.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure-Activity Relationship of N-Phenylthieno[2,3- b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Electron ionization time-of-flight mass spectrometry: historical review and current applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Crystallographic Guide to 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid and its Structural Analogs
Abstract
This guide provides an in-depth technical analysis of the X-ray crystallography of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines a robust experimental workflow for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. A detailed comparative study is presented, leveraging crystallographic data from structurally related thieno[2,3-b]pyridine derivatives and other halogenated pyridine-carboxylic acids. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the anticipated solid-state conformation, intermolecular interactions, and the influence of bromine substitution on the crystal packing of this important scaffold.
Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the design of therapeutic agents targeting a range of diseases. Thienopyridine derivatives have demonstrated efficacy as antiplatelet agents, anticancer therapeutics, and inhibitors of various enzymes.[1] The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position of the thieno[2,3-b]pyridine ring system, as in this compound, is anticipated to significantly influence its physicochemical properties, including solubility, lipophilicity, and, crucially, its solid-state architecture.
Understanding the three-dimensional structure of this molecule through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and for the rational design of new chemical entities.[2] This guide provides a comprehensive framework for achieving this, from chemical synthesis to detailed structural analysis and comparison with relevant alternatives.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step reaction sequence adapted from established literature procedures for similar thieno[2,3-b]pyridine derivatives.[3] A plausible synthetic route is outlined below:
Step 1: Synthesis of 6-Bromo-2-mercaptopyridine-3-carbonitrile
A mixture of 2-amino-5-bromopyridine, cyanothioacetamide, and a catalytic amount of piperidine in ethanol is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate
The 6-bromo-2-mercaptopyridine-3-carbonitrile obtained in the previous step is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the starting material is consumed. The product is then isolated by pouring the reaction mixture into ice-water and collecting the precipitate.
Step 3: Hydrolysis to this compound
The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a standard procedure, such as refluxing with an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The crude product is then purified by recrystallization.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route for this compound.
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A systematic approach to crystallization should be employed, exploring various solvents and techniques.
Recommended Crystallization Methods:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound in a solvent in which it is soluble is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Data Collection Parameters:
| Parameter | Recommended Value |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100 K |
| Detector | CCD or CMOS area detector |
| Data Collection Strategy | ω and φ scans |
The collected diffraction data are processed (integrated and scaled) using appropriate software. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².
Comparative Structural Analysis
In the absence of a published crystal structure for this compound, we can predict its structural features by comparing it with known structures of related compounds.
Primary Comparator: 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester
A key structural analog with available X-ray crystallographic data is 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester.[4] Although this molecule has different substituents, the core thieno[2,3-b]pyridine ring system provides a valuable reference.
Table 1: Comparison of Anticipated and Known Crystallographic Data
| Parameter | This compound (Anticipated) | 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester[4] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic |
| Space Group | P2₁/c or similar centrosymmetric group | P2₁/c |
| Key Intermolecular Interactions | Hydrogen bonding (COOH dimers), Halogen bonding (Br···N or Br···O), π-π stacking | C-H···O interactions, π-π stacking |
| Molecular Planarity | The thieno[2,3-b]pyridine core is expected to be highly planar. | The thieno[2,3-b]pyridine core is essentially planar. |
The carboxylic acid moiety in the target molecule is expected to form strong intermolecular hydrogen bonds, likely resulting in the formation of centrosymmetric dimers. This is a common supramolecular synthon observed in the crystal structures of carboxylic acids.[5]
Alternative Comparators and the Role of Halogen Bonding
The presence of a bromine atom introduces the possibility of halogen bonding, a non-covalent interaction that can significantly influence crystal packing. To understand this, we can draw comparisons with other halogenated pyridine and thienopyridine derivatives.
-
5-Bromo-3-fluoropyridine-2-carboxylic acid: This compound, while lacking the fused thiophene ring, provides insight into the interplay of hydrogen bonding from the carboxylic acid and halogen bonding from the bromine atom.[6]
-
Halogenated N-(pyridine-2-carbonyl)pyridine-2-carboxamides: Studies on these molecules have revealed how halogen atoms can direct the formation of specific packing motifs through C-X···O and C-X···N interactions.[7]
The bromine atom in this compound can act as a halogen bond donor, interacting with electronegative atoms such as the nitrogen of the pyridine ring or the oxygen atoms of the carboxylic acid in neighboring molecules. The geometry of these interactions (i.e., the C-Br···Y angle, where Y is the halogen bond acceptor) will be a key determinant of the overall crystal packing. Statistical analyses of halogen···halogen intermolecular distances in organic crystals provide a framework for evaluating the significance of these interactions.[8]
Diagram of Potential Intermolecular Interactions:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. THIENO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID | 59944-76-2 [chemicalbook.com]
- 6. ossila.com [ossila.com]
- 7. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Intermolecular Halogen...Halogen Distances in Organic and Organometallic Crystals [mdpi.com]
A Comparative Guide to the Bioactivity of 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid and Its Analogs
In the landscape of medicinal chemistry, the thieno[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the bioactivity of the parent compound, 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid, and its structurally diverse analogs. We will delve into their anticancer, antimicrobial, and kinase inhibitory properties, supported by experimental data and mechanistic insights to inform future drug discovery and development efforts.
The Thieno[2,3-b]pyridine Core: A Versatile Pharmacophore
The thieno[2,3-b]pyridine core is a bicyclic heterocyclic system that can be considered a bioisostere of purines and pyrimidines, allowing it to interact with a wide array of biological targets.[1] The presence of the bromine atom at the 5-position and the carboxylic acid at the 2-position in the parent compound provides key handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR). These modifications have led to the discovery of analogs with enhanced potency and selectivity for various therapeutic targets.
Anticancer Activity: A Dominant Therapeutic Pursuit
The quest for novel anticancer agents has extensively explored the thieno[2,3-b]pyridine scaffold, revealing potent anti-proliferative activity across various cancer cell lines.
Mechanism of Action: Targeting Key Cellular Pathways
Thieno[2,3-b]pyridine derivatives have been shown to exert their anticancer effects through multiple mechanisms, including:
-
Inhibition of Phosphoinositide Phospholipase C (PI-PLC): This is a key proposed mechanism, where the compounds interfere with phospholipid metabolism, a critical pathway for cancer cell growth and survival.[2][3]
-
Kinase Inhibition: Several analogs have been identified as potent inhibitors of various kinases involved in cancer progression, such as Pim-1 kinase, eEF2-K, and DRAK2.[4][5][6]
-
Induction of Apoptosis and Cell Cycle Arrest: Treatment with these compounds has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, primarily at the G2/M phase, in cancer cells.[7]
Structure-Activity Relationship (SAR) and Comparative Potency
Systematic modifications of the this compound scaffold have yielded valuable insights into the structural requirements for potent anticancer activity.
Table 1: Comparative Anticancer Activity of 5-Bromothieno[2,3-b]pyridine Analogs
| Compound/Analog | Modification | Cancer Cell Line(s) | IC50 | Reference |
| Parent Compound Analog (3c) | 2-amide (3-chloro-4-fluorophenylamino) | MCF7, HEPG2, HCT116, A549, PC3 | 35.7 µM (Pim-1 inhibition) | [6] |
| Parent Compound Analog (5b) | 2-amide (4-methoxyphenylpiperazine) | MCF7, HEPG2, HCT116, A549, PC3 | 12.71 µM (Pim-1 inhibition) | [6] |
| Analog 7h | 5-benzyl alcohol tether, 2-arylcarboxamide (2-methyl-3-chloro) | HCT116, MDA-MB-231 | 25-50 nM | [2] |
| Analog 7i | 5-benzyl alcohol tether, 2-arylcarboxamide (2-methyl-3-bromo) | HCT116, MDA-MB-231 | 25-50 nM | [2] |
| Analog 5i | 5-benzoyl tether, 2-arylcarboxamide (2-methyl-3-bromo) | HCT116, MDA-MB-231 | 120-130 nM | [2] |
| Thieno[2,3-c]pyridine (6i) | Thiomorpholine substitution | MCF7 | 95.33% inhibition at 100 µM | [8] |
-
Modifications at the 2-position: Amide derivatives at the 2-position have shown significant Pim-1 kinase inhibitory activity. For instance, a 4-methoxyphenylpiperazine derivative (5b ) exhibited a lower IC50 value (12.71 µM) compared to a 3-chloro-4-fluorophenylamino derivative (3c ) (35.7 µM), highlighting the importance of the substituent on the amide nitrogen.[6]
-
Modifications at the 5-position: The introduction of tethered aromatic groups at the 5-position has proven to be a highly effective strategy for enhancing anti-proliferative activity. Analogs with shorter benzoyl or secondary benzyl alcohol tethers have demonstrated potent activity, with IC50 values in the nanomolar range.[2] Notably, compounds bearing an alcohol functionality generally showed improved efficacy over their benzoyl counterparts.[2] The presence of a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was also crucial for maximizing activity.[2]
Antimicrobial Activity: A Broad Spectrum of Action
Thieno[2,3-b]pyridine derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[9][10]
Comparative Antimicrobial Potency
Table 2: Comparative Antimicrobial Activity of Thieno[2,3-b]pyridine Analogs
| Compound/Analog | Target Organism(s) | MIC/IC50 | Reference |
| Thienopyridine-thiazole hybrid (8) | S. aureus, E. coli, C. albicans | 18.9 - 24.3 µg/mL | [10] |
| Thienopyridine-thiazole hybrid (9) | S. aureus, E. coli, C. albicans | 14.2 - 19.5 µg/mL | [10] |
| Thienopyridine-thiazole hybrid (10) | S. aureus, E. coli, C. albicans | 19.2 - 23.4 µg/mL | [10] |
| Thieno[2,3-b]pyridine-2-carboxylate (9a) | S. aureus, E. coli | 9.9/19.8 µM (MIC/MBC) | [11] |
The antibacterial evaluation of a series of thieno[2,3-b]pyridines revealed that some display moderate activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9] The incorporation of various thiazole ring systems into the thieno[2,3-b]pyridine scaffold has yielded compounds with potent antimicrobial activity.[10] For example, compounds 8 , 9 , and 10 exhibited significant activity against S. aureus, E. coli, and the fungus C. albicans.[10] Furthermore, a thieno[2,3-b]pyridine-2-carboxylate derivative (9a ) showed effective antibacterial activity against S. aureus and E. coli.[11]
Kinase Inhibition: A Targeted Approach
The thieno[2,3-b]pyridine scaffold has proven to be a valuable template for the design of specific kinase inhibitors, which are crucial for regulating various cellular processes.
Diverse Kinase Targets
-
Pim-1 Kinase: As mentioned earlier, 5-bromo-thieno[2,3-b]pyridine derivatives carrying amide or benzoyl groups at the 2-position have been identified as moderate Pim-1 kinase inhibitors.[6]
-
eukaryotic Elongation Factor-2 Kinase (eEF2-K): Modifications around the thienopyridine core, particularly a ring fusion adjacent to the nitrogen, were found to be critical for inhibitory activity against eEF2-K. The most active compound in one study showed an IC50 of 170 nM.[4]
-
Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2): A thieno[2,3-b]pyridine derivative was discovered with strong DRAK2 binding affinity (Kd = 9 nM) and functional inhibitory activity (IC50 = 0.82 µM).[5]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key bioactivity assays are provided below.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol (Example for Pim-1 Kinase):
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the Pim-1 kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control (e.g., Staurosporine) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis and biological evaluation of thieno[2,3-b]pyridine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Landscape of Functionalized Thieno[2,3-b]pyridines
Welcome to an in-depth exploration of the spectroscopic characteristics of functionalized thieno[2,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile heterocyclic scaffold. The thieno[2,3-b]pyridine core is a privileged structure in medicinal chemistry, forming the foundation for compounds with potent anti-proliferative, antiviral, and enzyme-inhibitory activities.[1][2][3] Understanding how functionalization impacts the spectroscopic signature of this scaffold is paramount for unambiguous structure elucidation, purity assessment, and for drawing crucial structure-activity relationships (SAR).
This guide deviates from a simple recitation of data. Instead, it aims to provide a causal understanding of why specific functional groups impart distinct spectroscopic properties. We will delve into the nuances of NMR, Mass Spectrometry, and Photophysical techniques, supported by experimental data from peer-reviewed literature and detailed protocols to ensure the reproducibility of your findings.
The Core Scaffold: Understanding the Thieno[2,3-b]pyridine System
The thieno[2,3-b]pyridine system is a bicyclic heteroaromatic structure where a thiophene ring is fused to a pyridine ring. This fusion creates a unique electronic environment that is sensitive to the placement and nature of substituents. Spectroscopic analysis is not merely a characterization step; it is a predictive tool. The electronic push-pull effects of substituents, conformational restrictions, and intermolecular interactions are all encoded within the spectra, offering a window into the molecule's behavior and potential biological activity.
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a newly synthesized thieno[2,3-b]pyridine derivative.
Caption: A typical workflow for the synthesis and spectroscopic validation of novel thieno[2,3-b]pyridine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation for organic molecules. For thieno[2,3-b]pyridines, ¹H and ¹³C NMR, often supplemented by 2D techniques like HSQC and HMBC, provide definitive evidence of structure and substitution patterns.[2]
Key Observables and Substituent Effects:
-
¹H NMR: Protons on the aromatic core typically appear in the δ 7.0–8.6 ppm range. The precise chemical shift is highly dependent on the electronic nature of the substituents. For instance, the presence of an amino group at the C3 position generally results in distinct signals for the NH₂ protons.[4] In N-phenyl carboxamide derivatives, the amide N-H proton often appears as a singlet further downfield (δ 8.8-9.9 ppm).[5]
-
¹³C NMR: The carbon signals provide a map of the carbon skeleton. Carbon atoms directly attached to heteroatoms (S, N) or electron-withdrawing groups (e.g., C=O of an amide) are shifted downfield. For example, amide carbonyl carbons are typically observed in the δ 163-165 cm⁻¹ region.[6]
-
Dynamic NMR: In some cases, such as with bulky substituents or those capable of forming rotamers (e.g., carbamates), signal broadening or the appearance of multiple sets of signals can be observed at room temperature.[7] Variable-temperature NMR experiments can be invaluable in studying these dynamic phenomena.
Comparative NMR Data of Functionalized Thieno[2,3-b]pyridines
The following table summarizes representative ¹H and ¹³C NMR data for different thieno[2,3-b]pyridine derivatives, illustrating the impact of various functional groups.
| Compound Type / Substituent | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| 3-Amino-2-carboxamide Core | NH₂: ~6.40-6.89 (s, 2H)Amide NH: ~8.85-9.87 (s, 1H) | Amide C=O: ~163-165 | [5] |
| 4,6-dimethyl Derivative | CH₃: ~2.3-2.6 (s) | CH₃ carbons: ~18-23 | [5][6] |
| 4-(methoxymethyl) Derivative | OCH₃: ~3.85 (s, 3H)CH₂: ~4.0-4.5 (AB quartet) | OCH₃: ~54.2 | [6][8] |
| 6-(benzofuran-2-yl) Derivative | Aromatic protons: 7.14–8.62 (m) | Signals corresponding to the benzofuran moiety | [4] |
| 4,6-bis(difluoromethyl) Derivative | CHF₂: quintet/multiplet | C-F coupling observed | [9] |
Note: Chemical shifts are reported relative to the residual solvent peak (DMSO-d₆ or CDCl₃) and can vary based on solvent and specific molecular structure.[1][2]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified thieno[2,3-b]pyridine derivative.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of these compounds and for observing exchangeable protons like N-H and O-H.[2]
-
Acquisition: Record ¹H, ¹³C, DEPT, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer at ambient temperature.[1][2]
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[1]
-
Interpretation: Assign all proton and carbon signals, using 2D correlation spectra to confirm connectivity and finalize the structural assignment.
Mass Spectrometry (MS): Confirming Identity and Formula
High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI) or chemical ionization (CI), is indispensable for confirming the molecular weight and determining the elemental composition of synthesized compounds.[2]
Key Observables:
-
Molecular Ion Peak [M+H]⁺ or [M+Na]⁺: ESI often produces protonated or sodiated adducts, providing an accurate mass that can be used to confirm the molecular formula to within a few parts per million (ppm).[6]
-
Fragmentation Pattern: While less emphasized in HRMS for formula confirmation, the fragmentation pattern in low-resolution MS can offer structural clues. For example, the loss of specific side chains can be observed.[1]
Comparative MS Data
| Compound / Formula | Ionization Mode | Calculated m/z | Observed m/z | Reference |
| C₁₆H₁₅FN₂OS | ESI | 316.0914 [M+H]⁺ | 316.0910 | [6] |
| C₁₈H₁₉N₃O₃S | ESI | 380.1050 [M+Na]⁺ | 380.1039 | [6][10] |
| C₁₇H₈BrN₃O₂S | MS | 398 [M]⁺ | 398 (100%) | [4] |
| C₁₅H₉BrN₂OS | ¹³C-NMR | 345.21 (MW) | N/A | [4] |
Experimental Protocol: HRMS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile, methanol, or a mixture with water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer is calibrated to achieve high mass accuracy (< 5 ppm).
-
Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and use the instrument's software to calculate the elemental composition based on the accurate mass. Compare this with the theoretical formula.
Photophysical Properties: UV-Vis Absorption and Fluorescence Spectroscopy
For applications in materials science, bio-imaging, or as fluorescent probes, understanding the photophysical properties is critical. UV-Vis absorption and fluorescence emission spectra are dictated by the extent of π-conjugation in the molecule.[5]
Key Observables and Substituent Effects:
-
UV-Vis Absorption (λ_abs): The absorption maxima correspond to electronic transitions (typically π → π*). Extending conjugation by adding aryl or phenylethenyl groups causes a bathochromic (red) shift to longer wavelengths.[5] The solvent polarity can also influence λ_abs (solvatochromism).
-
Fluorescence Emission (λ_em): After excitation, the molecule relaxes to the ground state by emitting a photon. The energy of this emission is typically lower than the absorption energy (Stokes shift). The quantum yield (Φ_F) is a measure of the efficiency of this fluorescence process.
-
Aggregation-Induced Emission (AIE): Some thieno[2,3-b]pyridine derivatives have been shown to exhibit AIE, where they are non-emissive in solution but become highly fluorescent upon aggregation, for instance, by adding a poor solvent like water to a DMF solution.[5] This is a highly desirable property for certain sensing and imaging applications.
The diagram below illustrates the relationship between molecular structure and the resulting photophysical properties.
Caption: Influence of different substituent types on the key photophysical properties of the thieno[2,3-b]pyridine scaffold.
Comparative Photophysical Data
The following data for 5-acetyl-3-amino-2-(N-arylcarbamoyl)-6-methyl-4-(2-phenylethenyl)thieno[2,3-b]pyridines demonstrates the influence of substitution on the N-aryl ring.
| N-Aryl Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Reference |
| Phenyl | Dioxane | 412 | 525 | [5] |
| 4-Chlorophenyl | Dioxane | 413 | 526 | [5] |
| 4-Methoxyphenyl | Dioxane | 420 | 530 | [5] |
These compounds were also noted to exhibit AIE properties in DMF/water mixtures.[5]
Experimental Protocol: UV-Vis and Fluorescence Measurements
-
Stock Solution: Prepare a stock solution of the compound in a high-purity solvent (e.g., DMF, Dioxane) at a concentration of 10⁻³ M.
-
Working Solution: For UV-Vis, dilute the stock solution to 10⁻⁵ M. For fluorescence, dilute to 10⁻⁴ M or 10⁻⁵ M, depending on the compound's quantum yield.[5]
-
UV-Vis Acquisition: Record the absorption spectrum using a dual-beam spectrophotometer from ~250 nm to 600 nm in a 1 cm path length quartz cuvette. Use the pure solvent as a blank.
-
Fluorescence Acquisition: Record the emission spectrum using a spectrofluorometer. Excite the sample at its λ_abs. Record the emission over a range starting ~10-20 nm after the excitation wavelength to avoid Rayleigh scattering.
-
AIE Study (Optional): To a solution of the compound in a good solvent (e.g., 10⁻⁴ M in DMF), incrementally add a poor solvent (water) and record the fluorescence spectrum after each addition to observe changes in emission intensity.[5]
Conclusion
The functionalization of the thieno[2,3-b]pyridine scaffold provides a powerful means to tune its chemical, physical, and biological properties. A thorough and multi-faceted spectroscopic analysis is the key to unlocking a comprehensive understanding of these versatile molecules. By correlating changes in NMR, MS, and photophysical data with specific structural modifications, researchers can establish robust structure-property and structure-activity relationships. The protocols and comparative data presented in this guide serve as a validated starting point for your own investigations, enabling confident characterization and accelerating the journey from synthesis to application.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid Derivatives
In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically successful therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended biological target. Off-target interactions, even at low concentrations, can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides an in-depth technical comparison and practical workflows for assessing the cross-reactivity of a versatile class of compounds: 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid derivatives. These compounds have garnered significant interest for their potential in diverse therapeutic areas, from oncology to neuroscience.[1][2][3][4] Understanding their selectivity profile is paramount for advancing their development.
The Thieno[2,3-b]pyridine Scaffold: A Double-Edged Sword of Polypharmacology
The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] This versatility, however, necessitates a thorough investigation of potential polypharmacology. Derivatives of this scaffold have been identified as potent inhibitors of various kinases, modulators of G-protein coupled receptors (GPCRs), and even inhibitors of enzymes involved in metabolic pathways.[2][5][6]
A prime example is AMN082 , a derivative of this compound, which has been extensively studied as a selective allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7).[7][8] While showing promise in preclinical models of neurological disorders, further studies revealed that AMN082 also interacts with the norepinephrine transporter and the α1-adrenergic receptor, highlighting the inherent potential for off-target activities within this chemical series.[5][9] This underscores the critical need for comprehensive cross-reactivity profiling early in the drug discovery process.
Comparative Selectivity Profiling: An Illustrative Study
To provide a practical framework for comparison, we present hypothetical yet representative cross-reactivity data for a series of this compound derivatives against a panel of key off-targets. This illustrative dataset is designed to mirror the types of results obtained from broad screening panels and to guide researchers in their own data interpretation.
For this illustrative study, we will consider three hypothetical derivatives:
-
Compound A: A close analog of AMN082.
-
Compound B: A derivative with modifications aimed at enhancing kinase inhibitory activity.
-
Compound C: A derivative with substitutions designed to improve metabolic stability.
These compounds were hypothetically screened against a panel of 98 targets (emulating a comprehensive safety panel) at a concentration of 10 µM. The results for targets showing significant inhibition (>50%) are summarized in the table below.
| Target Class | Specific Target | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) | Compound C (% Inhibition @ 10 µM) |
| GPCR | mGluR7 (agonist activity) | 95% | 15% | 25% |
| α1-adrenergic Receptor | 65% | 5% | 10% | |
| Dopamine D2 Receptor | 5% | 8% | 55% | |
| Transporter | Norepinephrine Transporter (NET) | 70% | 10% | 15% |
| Kinase | VEGFR2 | 10% | 85% | 20% |
| EGFR | 5% | 60% | 15% | |
| eEF2-K | 15% | 75% | 30% | |
| Ion Channel | hERG | 8% | 12% | 48% |
Data Interpretation and Next Steps:
-
Compound A demonstrates the expected on-target activity at mGluR7 but also significant off-target engagement with the α1-adrenergic receptor and NET, consistent with the known profile of AMN082.[5] This profile would warrant further investigation to determine if these off-target activities contribute to the desired efficacy or are potential liabilities.
-
Compound B shows potent inhibition of several kinases, as intended by its design. The high activity against VEGFR2, EGFR, and eEF2-K suggests its potential as an anti-cancer agent.[2][10] However, the cross-reactivity between different kinases would need to be carefully characterized to understand its selectivity profile within the kinome.
-
Compound C displays a concerning off-target profile, with significant activity at the Dopamine D2 receptor and the hERG channel. hERG inhibition is a major safety concern due to the risk of cardiac arrhythmias. This compound would likely be deprioritized for further development based on this initial screen.
This illustrative example highlights how a broad cross-reactivity screen can provide crucial insights into the safety and selectivity of drug candidates, enabling data-driven decisions in lead optimization.
Experimental Workflows for Robust Cross-Reactivity Assessment
To generate reliable and reproducible cross-reactivity data, it is essential to employ validated and well-characterized assay methodologies. Below are detailed protocols for key assays relevant to the screening of this compound derivatives.
Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for assessing kinase inhibition.[11][12][13][14][15]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 0.5 µL of the serially diluted test compounds or DMSO (vehicle control).
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
GPCR Off-Target Screening: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific GPCR.[16][17][18] These assays measure the ability of a test compound to compete with a radioactively labeled ligand for binding to the receptor.
Principle: A known concentration of a high-affinity radioligand is incubated with a membrane preparation containing the target GPCR in the presence of varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).
Workflow Diagram:
Caption: General workflow for a radioligand binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare cell membrane homogenates from cells overexpressing the target GPCR.
-
Prepare a stock solution of the radioligand at a concentration of approximately 10 times its Kd.
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well filter plate, add 50 µL of the test compound dilutions or buffer (for total and non-specific binding).
-
Add 50 µL of the radioligand solution.
-
Add 100 µL of the membrane homogenate to initiate the binding reaction. For non-specific binding wells, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature with gentle agitation for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Building a Comprehensive Cross-Reactivity Profile: A Tiered Approach
A systematic and tiered approach to cross-reactivity profiling is the most efficient and cost-effective strategy.
Tier 1: Broad Panel Screening: In the early stages of discovery, screen a diverse set of lead compounds against a broad in-vitro safety panel, such as the Eurofins SafetyScreen44 or a similar panel from other contract research organizations.[19][20][21][22] These panels cover a wide range of targets known to be associated with adverse drug reactions. This initial screen serves to flag any major off-target liabilities and guide the initial structure-activity relationship (SAR) for selectivity.
Tier 2: Focused Selectivity Panels: For promising lead series, conduct more focused selectivity profiling based on the initial hits and the intended therapeutic target. For example, if the primary target is a kinase, a broad kinome scan is essential to understand the selectivity within this large and highly related family of enzymes.[23][24][25][26]
Tier 3: In-Depth Mechanistic Studies: For preclinical candidates, perform in-depth mechanistic studies on any identified off-target interactions to understand their functional consequences. This may involve cellular assays to assess the downstream signaling effects of the off-target binding.
Logical Relationship Diagram:
Caption: A tiered approach to cross-reactivity profiling in drug discovery.
Conclusion
The this compound scaffold represents a rich source of novel therapeutic agents. However, its inherent potential for polypharmacology necessitates a rigorous and systematic approach to cross-reactivity profiling. By employing a tiered screening strategy and robust, validated assay methodologies, researchers can effectively navigate the complex landscape of off-target interactions. This proactive approach to understanding a compound's selectivity profile is not only a cornerstone of modern drug discovery but also a critical step in the development of safer and more effective medicines. The experimental protocols and comparative framework provided in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions and accelerate the translation of promising molecules from the bench to the bedside.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uni-regensburg.de [uni-regensburg.de]
- 9. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. multispaninc.com [multispaninc.com]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. eurofins.com [eurofins.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid
For researchers and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical compounds we handle. This guide provides a detailed protocol for the proper disposal of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid, ensuring safety and regulatory compliance. The procedures outlined here are grounded in established safety principles and an understanding of the compound's chemical nature.
Understanding the Compound: Chemical Profile and Associated Hazards
This compound is a halogenated organic compound belonging to the thienopyridine class of molecules.[1][2] While specific hazard data for this compound is not extensively documented in readily available safety data sheets (SDS), its structural characteristics—containing a bromine atom and a carboxylic acid group on a fused heterocyclic ring system—necessitate a cautious approach to its handling and disposal.
Key Structural Features and Implied Hazards:
-
Halogenated Organic: The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds.[3][4] These substances are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[3][5][6]
-
Carboxylic Acid: The carboxylic acid group imparts acidic properties to the molecule. While not a strong acid, it can react with bases and may be corrosive.
-
Thienopyridine Core: Thienopyridines are a class of compounds with known biological activity, often used as intermediates in pharmaceutical synthesis.[2][7] As with any biologically active compound, minimizing environmental release is crucial.
Given these features, we must treat this compound as a hazardous waste, requiring disposal through a licensed facility.[8][9][10][11][12]
Pre-Disposal and Spill Management: Immediate Safety Actions
Proper disposal begins with safe handling and immediate response to any spills.
Personal Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[8][12] Place the collected material into a clearly labeled, sealable container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent (such as soap and water), and collect the cleaning materials for disposal as hazardous waste.[13]
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to manage it as a halogenated organic hazardous waste.[3][5][6] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Container Selection:
-
Dedicated Waste Stream: Designate a specific waste container for "Halogenated Organic Solids." Never mix this waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[3][6][14]
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[3][5][14] Plastic containers are often preferred for their durability.[15]
2. Labeling the Waste Container:
Proper labeling is a critical step for safety and regulatory compliance. The label must include:
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The date when the first waste was added to the container.
3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[5][15]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation from Incompatibles: Store the container away from incompatible materials such as strong bases or oxidizing agents.[3][10]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the container is nearly full, or in accordance with your institution's policies, contact your facility's EHS or hazardous waste management office to arrange for pickup.[5][15]
-
Documentation: Be prepared to provide any necessary documentation, such as a waste manifest, as required by your institution and local regulations.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for hazardous waste accumulation in a Satellite Accumulation Area (SAA) apply.
| Parameter | Limit | Reference |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons | [15] |
| Maximum Volume of Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | [15] |
Note: While this compound is not explicitly P-listed, these limits are provided as a conservative reference for highly hazardous materials.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. The principles of waste minimization, proper segregation, and clear communication with your institution's safety personnel are paramount.
References
- 1. Thieno(2,3-b)pyridine-2-carboxylic acid | C8H5NO2S | CID 7162095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. pfw.edu [pfw.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid. As a trusted partner in your research, we are committed to providing information that ensures the highest standards of laboratory safety and procedural excellence. The following information is synthesized from best practices in handling halogenated aromatic compounds and pyridine carboxylic acids to provide a robust framework for your safety procedures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided herein is based on the safety profiles of structurally similar compounds, including other brominated pyridine derivatives. Researchers must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.
Hazard Identification and Risk Assessment
This compound is a halogenated heterocyclic compound. Based on data from similar chemical structures, it should be handled as a substance that is potentially hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if ingested.[1][2]
Anticipated Hazards:
-
Skin Irritation: Direct contact may cause redness and irritation.[1][2]
-
Serious Eye Irritation/Damage: Contact with eyes can cause significant irritation or damage.[1][3][4]
-
Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment plan is non-negotiable when handling this and similar chemical compounds. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[5][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvents being used.[5][8] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[6][9] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to mitigate risks. All handling of this compound should be performed within a certified chemical fume hood to control exposure.
Workflow Diagram:
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the airflow is adequate.
-
Place all necessary equipment, including the chemical container, spatulas, weighing paper, and reaction vessels, inside the fume hood.[9]
-
-
Handling:
-
Carefully measure and transfer the required amount of the chemical. Minimize the generation of dust.
-
Keep the container tightly closed when not in use.[6]
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest possible height that allows for comfortable work.[9]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical and removing gloves.[6]
-
Clean all work surfaces to remove any residual contamination.
-
Emergency Procedures: Be Prepared
Accidents can happen, and being prepared is crucial for safety.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Small Spill | For a small spill within a fume hood, use an absorbent material to clean it up. Place the waste in a sealed, labeled container for hazardous waste disposal.[10] |
| Large Spill | Evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.[10] |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is critical to protect personnel and the environment.
Disposal Workflow Diagram:
Caption: Disposal Workflow for Halogenated Chemical Waste.
Step-by-Step Disposal Protocol:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. The rinsate must be collected as hazardous waste.[9]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[8][11] Use a designated and properly labeled waste container.
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area before collection.[9][12]
By adhering to these guidelines, you can ensure a safe and efficient research environment when working with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. hmc.edu [hmc.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
